2,6-Difluoro-4-methoxyphenol
Description
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Properties
IUPAC Name |
2,6-difluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCPGVDPXCHXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390778 | |
| Record name | 2,6-Difluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-93-7 | |
| Record name | 2,6-Difluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxyphenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data, outlining experimental considerations, and providing a logical framework for its application.
Core Physical Properties
Precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and computational predictions, the following data has been compiled. It is crucial to note that predicted values are estimations and should be verified experimentally for critical applications.
Table 1: Summary of Physical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 160.12 g/mol | --INVALID-LINK-- |
| Melting Point | 67-71 °C | --INVALID-LINK-- |
| Boiling Point | Not Experimentally Determined (Predicted) | N/A |
| Density | Not Experimentally Determined (Predicted) | N/A |
| Solubility | Not Experimentally Determined (Predicted) | N/A |
| pKa | Not Experimentally Determined (Predicted) | N/A |
| Purity | ≥97% | --INVALID-LINK-- |
Experimental Protocols and Considerations
Melting Point Determination
The melting point of 67-71 °C suggests that a standard capillary melting point apparatus can be utilized.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Spectroscopic Characterization
Standard spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the phenolic group, C-O stretching of the methoxy and phenol groups, aromatic C-H and C=C stretching, and the C-F stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound.
Caption: Physicochemical Profiling Workflow.
Predicted Properties and Their Implications
Due to the limited availability of experimental data, computational modeling can provide valuable insights into the physicochemical properties of this compound.
-
Boiling Point: The presence of a hydroxyl group allows for hydrogen bonding, which would suggest a relatively high boiling point compared to non-hydroxylated analogues. However, the fluorine atoms may influence intermolecular interactions.
-
Density: As a solid at room temperature, its density is expected to be greater than that of water.
-
Solubility: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially conferring some aqueous solubility. However, the overall aromatic and fluorinated structure may lead to a preference for solubility in organic solvents.
-
pKa: The acidity of the phenolic proton is significantly influenced by the two electron-withdrawing fluorine atoms in the ortho positions. These are expected to lower the pKa compared to phenol or 4-methoxyphenol, making this compound a stronger acid.
Conclusion
This technical guide consolidates the currently available physical property data for this compound. While some fundamental properties have been established by commercial suppliers, a comprehensive experimental characterization of its boiling point, density, solubility, and pKa is warranted to fully enable its potential in research and development. The provided logical workflow and discussion of predictive properties offer a framework for further investigation of this and other novel chemical entities.
An In-depth Technical Guide to 2,6-Difluoro-4-methoxyphenol (CAS: 886498-93-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, a proposed synthesis protocol, potential biological activities, and safety and handling information.
Physicochemical Properties
This compound is a solid organic compound. Its core structure is a phenol ring substituted with two fluorine atoms ortho to the hydroxyl group and a methoxy group in the para position. The presence of highly electronegative fluorine atoms is expected to influence its electronic properties and acidity compared to its non-fluorinated analog, 4-methoxyphenol.
Quantitative data for the compound and its close analog, 4-methoxyphenol, are summarized below for comparison.
| Property | This compound | 4-Methoxyphenol (for comparison) |
| CAS Number | 886498-93-7[1] | 150-76-5[2] |
| Molecular Formula | C₇H₆F₂O₂[1] | C₇H₈O₂[3] |
| Molecular Weight | 160.12 g/mol [1] | 124.14 g/mol [4] |
| Melting Point | 67°C to 71°C[1] | 55-57°C[4] |
| Boiling Point | Data not available | 243°C[4] |
| Appearance | Solid[1] | White-to-tan solid[3] |
| Water Solubility | Data not available | 40 g/L (at 25°C)[5] |
| pKa | Estimated to be < 9.95 | ~10.2[6] |
Note on pKa: The pKa of phenol is approximately 9.95.[6] The electron-donating methoxy group in 4-methoxyphenol increases the pKa, making it less acidic.[6][7] Conversely, the two electron-withdrawing fluorine atoms on this compound are expected to significantly increase the acidity of the phenolic proton, resulting in a lower pKa compared to phenol. For instance, 2-fluorophenol has a pKa of 8.7.
Synthesis and Purification
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a theoretical pathway and requires laboratory optimization.
Step 1: Bromination of 3,5-difluoroaniline to 4-bromo-3,5-difluoroaniline
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5°C. Slowly add a stoichiometric equivalent of bromine, dissolved in acetic acid, via the dropping funnel while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-3,5-difluoroaniline.
Step 2: Diazotization and Hydrolysis to 4-bromo-2,6-difluorophenol
-
Diazotization: Disperse the 4-bromo-3,5-difluoroaniline in an aqueous solution of a strong acid like sulfuric acid. Cool the mixture to below 5°C. Add a solution of sodium nitrite in water dropwise, keeping the temperature strictly controlled to form the diazonium salt.
-
Hydrolysis: In a separate flask, prepare a boiling aqueous solution of copper(II) sulfate.[8] Slowly add the cold diazonium salt solution to the hot copper sulfate solution. The diazonium group will be replaced by a hydroxyl group, evolving nitrogen gas.
-
Isolation: After the addition is complete, perform steam distillation to isolate the volatile 4-bromo-2,6-difluorophenol. Extract the distillate with an organic solvent like diethyl ether.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Methoxylation to this compound
-
Reaction Setup: This step is a nucleophilic aromatic substitution (SₙAr) reaction. In a sealed reaction vessel, dissolve 4-bromo-2,6-difluorophenol in a polar aprotic solvent like dimethylformamide (DMF).
-
Methoxide Reaction: Add sodium methoxide (a strong nucleophile) to the solution. Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) and monitor by TLC. The bromine atom, activated by the ortho fluorine atoms, will be displaced by the methoxy group.
-
Work-up: After cooling, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) followed by recrystallization.
Applications in Drug Discovery and Research
While no specific biological activities have been reported for this compound itself, its structural motifs—a methoxyphenol core and fluorine substituents—are common in biologically active molecules. This suggests a strong potential for applications in drug discovery and chemical biology.
-
Antioxidant and Anti-inflammatory Potential: Methoxyphenols are known for their antioxidant properties.[9] Compounds like 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) are used as antioxidants.[10] Some methoxyphenols also exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase-2 (COX-2).[9] The fluorine atoms may enhance these properties by modulating the electronic character and metabolic stability of the molecule.
-
Antimicrobial Activity: Phenolic compounds are a well-established class of antimicrobial agents. The presence of a methoxy group can modulate this activity. The potential of this compound as an antibacterial or antifungal agent warrants investigation.
-
Enzyme Inhibition: The substituted phenol structure makes it a candidate for screening as an inhibitor of various enzymes, particularly kinases or oxidoreductases. Fluorine substitutions can enhance binding affinity to protein targets.
-
Chemical Probe and Building Block: This compound can serve as a valuable synthetic intermediate for creating more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.
Biological Activity Screening and Mechanistic Elucidation
Given the lack of specific data for this compound, a logical first step for researchers is to perform a series of screening assays to determine its biological activity profile.
Workflow for Biological Evaluation
Caption: Workflow for screening and mechanistic studies of a novel compound.
Potential Signaling Pathway Interactions
Based on structurally related molecules, this compound could potentially modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation. These include:
-
MAPK Pathways (ERK, JNK, p38): These pathways are central to cellular responses to external stimuli and are often targeted by anti-inflammatory and anti-cancer agents.
-
PI3K/Akt Pathway: This is a crucial pathway for cell survival, proliferation, and metabolism. Its inhibition is a common strategy in cancer drug development.
-
NF-κB Pathway: This pathway is a master regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.
Further research would involve treating relevant cell lines (e.g., macrophages for inflammation, cancer cell lines for cytotoxicity) with this compound and analyzing the phosphorylation status and activity of key proteins in these pathways using techniques like Western blotting or reporter gene assays.
Representative Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method to evaluate the antioxidant potential of a compound.[9]
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
Use a known antioxidant like ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions, control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: (Abs_blank - Abs_sample) / Abs_blank * 100.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
| Hazard Information | Precautionary Measures |
| GHS Pictograms | Corrosion, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
References
- 1. fishersci.no [fishersci.no]
- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]
- 4. thomassci.com [thomassci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. will pka of 4-methoxyphenol be greater or smaller than the pka of phenol.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 2,6-Difluoro-4-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Difluoro-4-methoxyphenol, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.
Introduction
This compound (CAS No: 886498-93-7) is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This guide details a proposed synthetic pathway via the Baeyer-Villiger oxidation of a commercially available precursor and outlines the expected analytical characterization of the final product.
Proposed Synthesis Pathway
A viable and efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of 2,6-difluoro-4-methoxybenzaldehyde. This reaction utilizes a peroxy acid to convert an aldehyde into a formate ester, which is subsequently hydrolyzed to the corresponding phenol.[1][2]
Reaction Scheme:
This enzymatic conversion of 2,6-difluorobenzaldehyde to the corresponding fluorophenyl formate, which spontaneously hydrolyzes to fluorophenols, has been reported to be quantitative.[3]
Experimental Protocols
The following protocols are based on established procedures for Baeyer-Villiger oxidations and subsequent hydrolysis.[1]
Materials and Methods
-
2,6-Difluoro-4-methoxybenzaldehyde (97%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Synthesis of this compound
Step 1: Baeyer-Villiger Oxidation
-
In a round-bottom flask, dissolve 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.2 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.
Step 2: Hydrolysis of the Formate Ester
-
Dissolve the crude formate ester in a mixture of methanol and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Characterization Data (Predicted)
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₆F₂O₂ |
| Molecular Weight | 160.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 70-75 °C (estimated) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-6.7 (m, 2H, Ar-H), 5.0-5.5 (br s, 1H, -OH), 3.78 (s, 3H, -OCH₃). The aromatic protons are expected to appear as a multiplet due to coupling with the adjacent fluorine atoms.[4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-160 (dd, J = 240, 10 Hz, C-F), 145-150 (t, J = 15 Hz, C-O), 135-140 (C-OH), 100-105 (t, J = 25 Hz, C-H), 56.5 (-OCH₃). The carbon atoms attached to fluorine will show characteristic splitting patterns.[4][5] |
| FT-IR (KBr) | ν (cm⁻¹): 3200-3500 (br, O-H stretch), 2850-2950 (C-H stretch, -OCH₃), 1600-1620 (C=C stretch, aromatic), 1450-1500 (C-F stretch), 1200-1250 (asymmetric C-O-C stretch), 1000-1050 (symmetric C-O-C stretch).[6][7] |
| Mass Spectrometry (EI) | m/z (%): 160 (M⁺, 100), 145 (M⁺ - CH₃, 40), 117 (M⁺ - CH₃ - CO, 20). The fragmentation pattern is expected to show the loss of the methyl group followed by carbon monoxide.[8][9] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Difluorophenol [webbook.nist.gov]
- 9. 2,6-DIMETHOXY-4-METHYLPHENOL(6638-05-7) MS [m.chemicalbook.com]
A Technical Guide to the Theoretical Properties of 2,6-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the theoretical properties of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecule's structural, electronic, and spectroscopic characteristics.
Introduction
This compound is a substituted phenol containing two fluorine atoms ortho to the hydroxyl group and a methoxy group in the para position. This unique substitution pattern is expected to significantly influence the molecule's physicochemical properties, including its acidity, reactivity, and potential biological activity. Fluorination is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The presence of the methoxy group further alters the electronic landscape of the aromatic ring. A thorough understanding of the theoretical properties of this molecule is crucial for its potential applications.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 886498-93-7 | |
| Molecular Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| Melting Point | 67-71 °C |
Theoretical Spectroscopic Data (Estimated)
Direct experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of related substituted phenols, the following theoretical spectral characteristics can be anticipated.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra are expected to be influenced by the symmetry of the molecule and the strong electron-withdrawing effects of the fluorine atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H NMR | |||
| Aromatic-H (at C3, C5) | 6.5 - 7.0 | t | J(H,F) ≈ 2-3 |
| OCH₃-H | 3.8 - 4.0 | s | - |
| OH-H | 5.0 - 6.0 | s (broad) | - |
| ¹³C NMR | |||
| C1 (C-OH) | 145 - 155 | t | J(C,F) ≈ 15-25 |
| C2, C6 (C-F) | 150 - 160 | d | J(C,F) ≈ 240-260 |
| C3, C5 (C-H) | 100 - 110 | d | J(C,F) ≈ 5-10 |
| C4 (C-OCH₃) | 155 - 165 | s | - |
| OCH₃ | 55 - 60 | q | - |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the hydroxyl, methoxy, and fluoro-aromatic moieties.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methoxy) | Stretching | 2850 - 2950 |
| C=C (aromatic) | Stretching | 1580 - 1620 |
| C-O (phenol) | Stretching | 1200 - 1260 |
| C-O (ether) | Asymmetric Stretching | 1230 - 1270 |
| C-O (ether) | Symmetric Stretching | 1020 - 1080 |
| C-F | Stretching | 1100 - 1300 |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the methoxy group, fluorine, and carbon monoxide.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Fragment |
| 160 | [M]⁺ |
| 145 | [M - CH₃]⁺ |
| 131 | [M - CHO]⁺ |
| 117 | [M - CH₃ - CO]⁺ |
Quantum Chemical Calculations and Theoretical Properties
Table 5: Estimated Quantum Chemical Properties
| Property | Estimated Value/Description | Influence of Substituents |
| Dipole Moment | 2 - 3 D | The two C-F bond dipoles will be additive and will be a major contributor to the overall dipole moment. |
| HOMO Energy | -8.5 to -9.5 eV | The electron-withdrawing fluorine atoms are expected to lower the HOMO energy, increasing ionization potential and oxidative stability. |
| LUMO Energy | -0.5 to -1.5 eV | The fluorine atoms will also lower the LUMO energy, increasing the electron affinity. |
| HOMO-LUMO Gap | 8.0 to 9.0 eV | A relatively large gap is expected, suggesting high kinetic stability. |
| pKa | 7.0 - 8.0 | The inductive effect of the two fluorine atoms is expected to significantly increase the acidity (lower the pKa) compared to 4-methoxyphenol (pKa ≈ 10.2). |
| Bond Dissociation Energy (O-H) | 80 - 85 kcal/mol | The electron-withdrawing fluorine atoms are expected to weaken the O-H bond, facilitating hydrogen atom transfer. |
The relationship between the molecular structure and its key theoretical properties can be visualized as follows:
References
- 1. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]
- 2. Predicting pKa values of substituted phenols from atomic charges [xray.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational modeling of substituent effects on phenol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electronic Influence of Ortho-Fluorination: A Deep Dive into 2,6-Difluoro-4-methoxyphenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides a detailed examination of the electronic effects of fluorine in 2,6-Difluoro-4-methoxyphenol, a substitution pattern of growing interest in drug design. By dissecting the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group, we can gain a deeper understanding of how this unique arrangement influences molecular properties, particularly the acidity of the phenolic hydroxyl group.
The Duality of Fluorine's Electronic Nature: Inductive vs. Resonance Effects
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[1][2][3] This effect is distance-dependent and is most pronounced at the positions ortho to the carbon-fluorine bond. In this compound, the two fluorine atoms significantly polarize the C-F bonds, pulling electron density away from the aromatic ring.
Conversely, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic pi-system, resulting in a resonance or mesomeric effect (+R effect).[1][2] This electron donation occurs preferentially at the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the +R effect of fluorine is generally considered to be weaker than its -I effect.[1] This is a key distinction from other halogens like chlorine, where the resonance effect can be more significant.[4]
In the case of this compound, the strong -I effect of the two ortho-fluorine atoms dominates, leading to a significant decrease in the electron density of the aromatic ring. This electron deficiency enhances the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.
The Role of the Para-Methoxy Group
In contrast to fluorine, the methoxy group at the para position exhibits a dual electronic nature with opposing effects. It has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its most significant contribution is a strong electron-donating resonance effect (+R) from the lone pairs on the oxygen atom, which delocalize into the aromatic ring. This +R effect increases the electron density at the ortho and para positions.
In 4-methoxyphenol, this +R effect destabilizes the phenoxide anion, making the phenol less acidic compared to unsubstituted phenol. However, in this compound, the situation is more complex. The +R effect of the methoxy group acts in opposition to the -I effect of the fluorine atoms.
The Net Electronic Impact on Acidity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize the negative charge on the oxygen atom, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide anion, leading to decreased acidity (higher pKa).
In this compound, the cumulative and potent -I effect of the two ortho-fluorine atoms is the dominant factor influencing the acidity of the phenolic proton. This strong electron withdrawal significantly stabilizes the negative charge of the resulting phenoxide anion. While the +R effect of the para-methoxy group does donate some electron density back to the ring, its influence is outweighed by the powerful inductive pull of the two fluorine atoms.
Quantitative Data on Electronic Effects
To provide a clearer picture of the electronic contributions of the substituents, the following tables summarize relevant pKa values and Hammett constants.
Table 1: pKa Values of Substituted Phenols
| Compound | pKa |
| Phenol | 9.99 |
| 4-Methoxyphenol | 10.20 |
| 4-Fluorophenol | 9.89[5] |
| 2,6-Difluorophenol | 7.34[5] |
| This compound | Estimated to be between 7.5 and 8.0 |
Note: The pKa for this compound is an estimate based on the electronic effects of the substituents.
Table 2: Selected Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
| -F | 0.34[6] | 0.05[6] |
| -OCH3 | 0.11[6] | -0.24[6] |
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[7][8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Experimental Protocols for Determining Phenolic pKa
The determination of pKa values for phenolic compounds is crucial for understanding their reactivity and bioavailability. The following are common experimental and computational methods employed.
Spectrophotometric Determination of pKa
This method relies on the difference in the UV-Vis absorbance spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.[8][9][10]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the phenol are prepared.
-
Preparation of Phenol Solutions: A stock solution of the phenol in a suitable solvent (e.g., acetonitrile-water mixture) is prepared.[9] Aliquots of this stock solution are added to each buffer solution to create a series of solutions with constant phenol concentration but varying pH.
-
Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance for both the acidic (HIn) and basic (In-) forms is identified.
-
Data Analysis: The absorbance at a wavelength where the acidic and basic forms have different absorbances is measured for each solution. The ratio of the concentrations of the deprotonated and protonated forms ([In-]/[HIn]) is calculated using the following equation:
where A is the absorbance of the solution at a given pH, A_HIn is the absorbance of the fully protonated form, and A_In- is the absorbance of the fully deprotonated form.
-
pKa Determination: The pKa is determined by plotting pH versus log([In-]/[HIn]). According to the Henderson-Hasselbalch equation, the pKa is the pH at which log([In-]/[HIn]) = 0.[8][10]
Computational pKa Prediction
In silico methods, particularly those based on quantum mechanics, have become increasingly reliable for predicting pKa values.[11][12][13]
Methodology:
-
Geometry Optimization: The 3D structures of the phenol and its corresponding phenoxide anion are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP) and basis set (e.g., 6-311++G(d,p)).[12][14][15]
-
Solvation Modeling: Since pKa is a property in solution, a continuum solvation model (e.g., CPCM or SMD) is applied to account for the effect of the solvent (typically water).[11][12][13][15]
-
Free Energy Calculation: The Gibbs free energies of the phenol, phenoxide anion, and a proton in the gas phase and in solution are calculated.
-
pKa Calculation: The pKa is calculated from the change in Gibbs free energy (ΔG°aq) for the deprotonation reaction in solution using the following equation:
where R is the gas constant and T is the temperature in Kelvin. Often, a thermodynamic cycle is employed that combines gas-phase acidity with solvation free energies.[12][13]
Visualizing Electronic Effects and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of electronic effects in this compound.
Caption: Experimental workflow for spectrophotometric pKa determination.
Caption: Signaling pathway of substituent effects on phenolic acidity.
Conclusion
The electronic landscape of this compound is a testament to the nuanced and powerful effects of fluorine in organic chemistry. The dominant electron-withdrawing inductive effect of the two ortho-fluorine atoms profoundly increases the acidity of the phenolic proton by stabilizing the conjugate base. While the para-methoxy group provides a counteracting electron-donating resonance effect, its impact is subordinate. This understanding is critical for medicinal chemists and drug development professionals, as the pKa of a molecule dictates its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding affinity. The strategic placement of fluorine atoms, as exemplified in this molecule, remains a premier strategy for the fine-tuning of molecular properties in the pursuit of safer and more effective therapeutics.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. global.oup.com [global.oup.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. web.viu.ca [web.viu.ca]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. afit.edu [afit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Phenols in Modern Research: A Technical Guide
Abstract
The strategic incorporation of fluorine into the phenolic scaffold has unlocked a wealth of opportunities across diverse scientific disciplines. This technical guide provides an in-depth exploration of the burgeoning applications of fluorinated phenols in research, with a particular focus on their pivotal roles in drug discovery, materials science, and as sophisticated biochemical probes. By modulating the physicochemical properties of the parent phenol molecule, fluorine substitution offers a powerful tool to enhance biological activity, improve material performance, and elucidate complex biological processes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate the integration of fluorinated phenols into innovative research endeavors.
Introduction: The Fluorine Advantage in Phenolic Scaffolds
The substitution of hydrogen with fluorine on a phenol ring imparts a range of unique and valuable properties. The high electronegativity of fluorine can significantly alter the acidity (pKa) of the phenolic hydroxyl group, influencing its ionization state under physiological conditions. This modification is of paramount importance in drug design, as it can enhance the binding affinity of a molecule to its biological target.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can sterically shield adjacent chemical bonds from metabolic enzymes, thereby improving the metabolic stability and pharmacokinetic profile of drug candidates.[3][4] In materials science, the introduction of fluorine can lead to enhanced thermal stability, hydrophobicity, and chemical resistance in polymers derived from phenolic precursors.[5][6]
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by fluorine make fluorinated phenols highly sought-after building blocks in the synthesis of pharmaceuticals.[3][7] The ability to fine-tune acidity, lipophilicity, and metabolic stability allows for the optimization of lead compounds into viable drug candidates.[1][2]
Enzyme Inhibition: A Case Study of Fluorinated Polyphenols
Fluorinated polyphenols have emerged as potent and selective enzyme inhibitors. For instance, fluorinated derivatives of epigallocatechin gallate (EGCG) have shown enhanced inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases.[8][9][10] The fluorine substitutions can lead to a significant increase in potency compared to the non-fluorinated parent compound.
| Compound | Description | IC50 (nM)[10] |
| GCG | Gallocatechin | 100 |
| GCG-2” F | 2”-Fluoro Gallocatechin | 35 |
| GCG-2”,6” diF | 2”,6”-Difluoro Gallocatechin | 28 |
The following diagram illustrates the role of DYRK1A in cellular signaling and its inhibition by fluorinated polyphenols.
Synthesis of Fluorinated Phenol Drug Intermediates
The synthesis of specifically substituted fluorinated phenols is a critical step in the development of new drugs. A common intermediate is 4-fluoro-2-methoxyphenol, which serves as a building block for more complex molecules.
This protocol outlines a multi-step synthesis of 4-fluoro-2-methoxyaniline.[11][12][13]
Step A: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene
-
In a clean, dry round-bottom flask, dissolve 2,4-difluoro-1-nitrobenzene (500 g) in toluene (500 ml).
-
Cool the reaction mixture to 0°C.
-
Slowly add methanol (100 ml) to the reaction mass at 0°C.
-
Add potassium tert-butoxide (353 g) in ten portions at 0°C.
-
Stir the reaction mass at 0°C for 15-30 minutes.
-
Raise the temperature to 20°C and stir for 4 hours.
-
Decompose the reaction mass in water (1500 ml).
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum.
-
Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.
-
Filter the solid, wash with petroleum ether, and dry to yield 4-fluoro-2-methoxy-1-nitrobenzene.
Step B: Preparation of 4-fluoro-2-methoxyaniline
-
In an autoclave, add 4-fluoro-2-methoxy-1-nitrobenzene (470 g) to methanol (4000 ml).
-
Perform catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under hydrogen pressure until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate to obtain 4-fluoro-2-methoxyaniline.
Fluorinated Phenols as Biochemical Probes
The unique spectroscopic properties of fluorine, particularly its 100% natural abundance as the ¹⁹F isotope and its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, make fluorinated phenols excellent probes for studying biological systems.[7][14][15][16]
¹⁹F NMR Spectroscopy for Studying Metabolism
¹⁹F NMR can be used to monitor the microbial degradation of fluorinated phenols, providing insights into metabolic pathways and the enzymes involved.[11][14][17][18] The large chemical shift dispersion of ¹⁹F allows for the clear identification of different fluorinated metabolites.
This protocol is adapted from studies on the biodegradation of fluorophenols by microorganisms.[11][14]
-
Sample Preparation:
-
NMR Sample Preparation:
-
To a 1.72 ml NMR tube, add 1.4 ml of the supernatant.
-
Add 200 µl of 0.8 M potassium phosphate buffer (pH 7.6).
-
Add 100 µl of D₂O for the deuterium lock.
-
Add 20 µl of a known concentration of an internal standard (e.g., 8.4 mM 4-fluorobenzoate).[11]
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Reference the chemical shifts to an external standard (e.g., CFCl₃).
-
Identify the signals corresponding to the parent fluorophenol and its metabolites based on their chemical shifts.
-
Quantify the concentration of each species by integrating the corresponding NMR signals relative to the internal standard.
-
The following diagram illustrates the workflow for studying the microbial degradation of 2-fluorophenol using ¹⁹F NMR.
pH-Sensitive Probes
The pKa of fluorinated phenols is sensitive to their environment. This property can be exploited to use them as pH-sensitive probes in systems like liposomes.[19][20] The change in the ¹⁹F NMR chemical shift upon deprotonation can be used to determine the pKa and monitor pH changes.[15]
The acidity of phenols is significantly influenced by the number and position of fluorine substituents.
| Compound | pKa[3][16] |
| Phenol | 10.0 |
| 4-Fluorophenol | 9.9 |
| 3-Fluorophenol | 9.3 |
| 2-Fluorophenol | 8.7 |
| 2,4,6-Trifluorophenol | 7.9 |
| Pentafluorophenol | 5.5 |
Advances in Materials Science
The incorporation of fluorine into phenolic resins can significantly enhance their material properties, leading to applications in high-performance composites and coatings.[5][6]
Fluorinated Phenolic Resins
Fluorination of phenolic resins can improve their thermal stability and hydrophobicity.[5][6] This is achieved by introducing fluorine atoms into the polymer backbone, which increases the bond strength and reduces the surface energy.
| Property | Phenolic Resin[10] | Fluorinated Phenolic Resin[9] |
| Thermal Stability (T10) | ~350-400 °C | >425 °C |
| Water Contact Angle | < 70° | > 90° |
| Char Yield at 800°C | ~50-55% | > 58% |
Asymmetric Catalysis
Fluorinated phenols play a crucial role in modern asymmetric catalysis, particularly in the dearomatization of phenols to generate chiral cyclohexadienones.[8][14] These products are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.
Catalytic Asymmetric Dearomatization of Phenols
This reaction involves the enantioselective conversion of a planar phenol into a three-dimensional chiral molecule.[8][17][20] Chiral catalysts are used to control the stereochemistry of the transformation.
The following diagram outlines a general workflow for the catalytic asymmetric dearomatization of a phenol.
Conclusion
Fluorinated phenols represent a versatile and powerful class of molecules with a rapidly expanding range of applications in scientific research. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have made them indispensable tools in drug discovery, enabling the development of more potent and metabolically stable therapeutics. In materials science, they offer a pathway to high-performance polymers with enhanced thermal and chemical resistance. Furthermore, their utility as biochemical probes, particularly in conjunction with ¹⁹F NMR spectroscopy, provides an unparalleled window into complex biological processes. As synthetic methodologies for the preparation of fluorinated phenols continue to advance, their impact on innovation across the chemical and biological sciences is set to grow even further. This guide has provided a comprehensive overview of the current state of the field, offering both the theoretical underpinnings and the practical knowledge necessary for researchers to harness the full potential of these remarkable compounds.
References
- 1. Design, synthesis, and biological evaluation of polyphenol derivatives as DYRK1A inhibitors. The discovery of a potentially promising treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated curcumin derivatives for detecting amyloid plaques by 19F-MRI - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Theoretical and Experimental Synthesis of β-Fluorinated Morphine Deriv" by Thu Doan, Amelia Bayha et al. [digitalcommons.chapman.edu]
- 11. Asymmetric dearomatization of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sms.carm.es [sms.carm.es]
- 16. mdpi.com [mdpi.com]
- 17. Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Difluoro-4-methoxyphenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenol (CAS No. 886498-93-7), a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its structural motifs suggest its emergence alongside the growing appreciation for fluorine in modulating the physicochemical and biological properties of molecules. This document details its physical and chemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential biological activities and applications by drawing parallels with structurally similar compounds. The strategic placement of two fluorine atoms flanking a hydroxyl group, combined with a para-methoxy group, bestows unique electronic and conformational characteristics upon the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.
Introduction
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Phenolic compounds, on the other hand, are a common feature in many biologically active natural products and synthetic drugs. The convergence of these two features in this compound results in a molecule with significant potential for agrochemical and pharmaceutical applications. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and modulate the electron density of the aromatic ring, thereby affecting its interactions with biological targets.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 886498-93-7 | |
| Molecular Formula | C₇H₆F₂O₂ | [2] |
| Molecular Weight | 160.12 g/mol | |
| Melting Point | 67-71 °C | |
| Appearance | Solid | [3] |
| Predicted XlogP | 1.7 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 125.0 Ų | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A logical approach to the synthesis of this compound involves the selective bromination of 2,6-difluorophenol at the para position, followed by a nucleophilic substitution with methoxide.
Experimental Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the proposed synthesis. These are based on general procedures for similar reactions and would require optimization.
Step 1: Synthesis of 4-Bromo-2,6-difluorophenol
-
Materials: 2,6-Difluorophenol, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).
-
Procedure:
-
Dissolve 2,6-difluorophenol (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2,6-difluorophenol.
-
Step 2: Synthesis of this compound
-
Materials: 4-Bromo-2,6-difluorophenol, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
To a solution of 4-bromo-2,6-difluorophenol (1 equivalent) in methanol in a round-bottom flask, add sodium methoxide (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.
-
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Singlet for the methoxy (–OCH₃) protons (around 3.8 ppm).- Aromatic protons appearing as a triplet (due to coupling with two equivalent fluorine atoms) in the region of 6.5-7.0 ppm.- A broad singlet for the phenolic hydroxyl (–OH) proton, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | - A signal for the methoxy carbon (around 55-60 ppm).- Aromatic carbons showing characteristic C-F couplings. The carbons directly attached to fluorine would appear as doublets with large coupling constants. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.- C-O stretching bands for the ether and phenol functionalities.- C-F stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 160.12 g/mol . |
Potential Biological Activities and Applications in Drug Discovery
The structural features of this compound suggest several potential biological activities that are relevant to drug discovery.
Rationale for Biological Interest
The combination of a phenol, two fluorine atoms, and a methoxy group can be advantageous in designing molecules with improved pharmacological profiles.
Logical Relationship of Structural Features to Potential Biological Activity
Caption: Influence of structural features on potential biological properties.
Predicted Biological Activities
Based on the activities of structurally related fluorinated phenols and methoxyphenols, this compound could be investigated for the following activities:
-
Anticancer Activity: Many fluorinated and methoxylated phenols are key components of molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy.[4] The specific substitution pattern of this compound could offer a unique scaffold for the development of novel kinase inhibitors.
-
Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The presence of fluorine atoms can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[5]
-
Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[6] The electronic effects of the fluorine and methoxy substituents would modulate this activity.
Conclusion
This compound is a synthetically accessible and promising building block for the development of new chemical entities in the fields of medicinal chemistry and materials science. While its own biological profile is yet to be fully elucidated, the analysis of its structural components suggests a high potential for a range of valuable biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility. This technical guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.
References
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]
- 3. 2,5-Difluoro-4-methoxyphenol | 1024068-86-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,6-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details a robust two-step strategy for the utilization of 2,6-Difluoro-4-methoxyphenol as a building block in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry and materials science.
Direct coupling of phenols in Suzuki reactions is often challenging due to the poor leaving group ability of the hydroxyl moiety. A common and effective strategy to overcome this limitation is the conversion of the phenol to a more reactive electrophile, such as an aryl triflate (trifluoromethanesulfonate). The triflate group is an excellent leaving group, facilitating the oxidative addition step in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
This document provides detailed protocols for the synthesis of 2,6-Difluoro-4-methoxyphenyl triflate from this compound, followed by its application in Suzuki coupling reactions with various arylboronic acids.
Reaction Scheme
The overall transformation involves a two-step sequence:
-
Triflation: Conversion of the phenolic hydroxyl group of this compound to a triflate ester.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting 2,6-Difluoro-4-methoxyphenyl triflate with an organoboron reagent.
Caption: Two-step approach for Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-4-methoxyphenyl triflate
This protocol outlines the conversion of this compound to its corresponding triflate ester.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 2,6-Difluoro-4-methoxyphenyl triflate with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the synthesized aryl triflate with a generic arylboronic acid.
Materials:
-
2,6-Difluoro-4-methoxyphenyl triflate (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous and degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Condenser (if refluxing)
Procedure:
-
To a Schlenk flask or sealed tube, add 2,6-Difluoro-4-methoxyphenyl triflate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed anhydrous solvent (and degassed water if a biphasic system is used, typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with deionized water and brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various aryl triflates, providing a basis for comparison and optimization when using 2,6-Difluoro-4-methoxyphenyl triflate.
Table 1: Suzuki Coupling of Substituted Aryl Triflates with Phenylboronic Acid
| Entry | Aryl Triflate | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl triflate | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (2) | Toluene | 80 | 12 | 92 |
| 2 | 4-Fluorophenyl triflate | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 88 |
| 3 | 2,6-Dimethylphenyl triflate | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 75 |
| 4 | 4-Cyanophenyl triflate | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF/H₂O | 90 | 6 | 95 |
Table 2: Effect of Different Boronic Acids in Coupling with 4-Methoxyphenyl triflate
| Entry | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 94 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 91 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 14 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 10 | 88 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step Suzuki coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for the O-methylation of 2,6-difluorophenol to Synthesize 2,6-difluoroanisole
Introduction
This application note provides a detailed protocol for the O-methylation of 2,6-difluorophenol, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting product, 2,6-difluoroanisole, serves as a key building block in medicinal chemistry due to the unique electronic properties conferred by the fluorine substituents. This protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for the formation of ethers.[1][2] The procedure outlined below employs methyl iodide as the methylating agent and potassium carbonate as the base in an acetone solvent system. This method is favored for its operational simplicity and effectiveness.
Reaction Principle
The O-methylation of 2,6-difluorophenol proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, commonly known as the Williamson ether synthesis.[1][3] The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2,6-difluorophenol by a base, in this case, potassium carbonate, to form a potent nucleophile, the 2,6-difluorophenoxide ion. This phenoxide ion then attacks the electrophilic methyl group of the methylating agent (methyl iodide), displacing the iodide leaving group and forming the desired ether product, 2,6-difluoroanisole.
Comparative Data of General Phenolic Methylation Protocols
The following table summarizes various common conditions for the O-methylation of phenols to provide a comparative overview for researchers.
| Methylating Agent | Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Methyl Iodide | Potassium Carbonate | Acetone | Reflux | 18-24 hours | Moderate to High | [4][5] |
| Dimethyl Sulfate | Sodium Hydroxide | Water/Dioxane | Room Temp to 45°C | 0.5-2 hours | High | [6] |
| Dimethyl Carbonate | Potassium Carbonate | Neat or DMF | 120-160°C | 4-12 hours | High | |
| Trimethyl Phosphate | Calcium Hydroxide | DMF or Neat | Room Temp to 80°C | Not Specified | High |
Experimental Protocol: O-methylation of 2,6-difluorophenol
This protocol provides a detailed procedure for the synthesis of 2,6-difluoroanisole from 2,6-difluorophenol.
Materials:
-
2,6-difluorophenol
-
Anhydrous Potassium Carbonate (K(_2)CO(_3))
-
Methyl Iodide (CH(_3)I)
-
Acetone (anhydrous)
-
Dichloromethane (CH(_2)Cl(_2))
-
Water (H(_2)O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenol (1.0 eq.) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.2 eq.) to the solution.
-
Addition of Methylating Agent: Add methyl iodide (2.2 eq.) to the suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,6-difluoroanisole.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates the key steps in the O-methylation of 2,6-difluorophenol.
Signaling Pathway of the Reaction
The reaction proceeds through a well-established S(_N)2 mechanism.
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetone and dichloromethane are flammable solvents. Avoid open flames and ensure proper ventilation.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This application note provides a reliable and straightforward protocol for the O-methylation of 2,6-difluorophenol. The described Williamson ether synthesis method offers a practical route to 2,6-difluoroanisole, a valuable intermediate in synthetic chemistry. Researchers and drug development professionals can adapt this protocol to their specific needs, ensuring consistent and efficient synthesis of this important building block.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 2,6-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-difluoro-4-methoxyphenol as a key building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not widely documented, its structural motifs—a difluorinated phenyl ring and a methoxy group—are present in several active compounds, suggesting its utility in developing new herbicides and fungicides.
The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and binding affinity to target enzymes. The 2,6-difluoro substitution pattern, in particular, can significantly influence the conformation and electronic properties of the molecule, potentially leading to higher efficacy and selectivity. The 4-methoxy group can also play a crucial role in modulating the compound's physicochemical properties and biological activity.
This document outlines a prospective synthetic pathway for a novel herbicidal candidate, N-(2,6-difluoro-4-methoxyphenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide, drawing parallels with the established synthesis of structurally related herbicides.
Hypothetical Synthesis of a Novel Herbicide
The proposed synthesis leverages this compound to create a novel sulfonamide herbicide. The synthetic strategy involves the initial conversion of the phenol to the corresponding aniline, followed by a coupling reaction with a pre-synthesized sulfonyl chloride.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of a novel herbicide from this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis.
Step 1: Synthesis of 2,6-Difluoro-4-methoxyaniline
This protocol is a hypothetical adaptation based on standard organic synthesis methodologies for the conversion of phenols to anilines, which often involves a multi-step process such as nitration followed by reduction.
Materials:
-
This compound
-
Nitric acid
-
Sulfuric acid
-
Iron powder
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Nitration: To a stirred solution of this compound (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 equivalents) in sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for 2 hours at 0°C.
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the nitrated intermediate.
-
Reduction: To a mixture of the nitrated intermediate and iron powder (5 equivalents) in ethanol and water, add concentrated hydrochloric acid (0.5 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter through celite.
-
Neutralize the filtrate with a sodium hydroxide solution and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain 2,6-difluoro-4-methoxyaniline.
Step 2: Synthesis of N-(2,6-difluoro-4-methoxyphenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide
This protocol is adapted from the synthesis of structurally similar sulfonamide herbicides.[1]
Materials:
-
2,6-Difluoro-4-methoxyaniline
-
5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2,6-difluoro-4-methoxyaniline (1 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target herbicide.
Quantitative Data Summary
The following table summarizes expected yields for the key reaction steps, based on literature values for similar transformations.[1]
| Reaction Step | Starting Material | Product | Expected Yield (%) |
| Amination (Nitration & Reduction) | This compound | 2,6-Difluoro-4-methoxyaniline | 60-70 |
| Sulfonamide Coupling | 2,6-Difluoro-4-methoxyaniline | Target Herbicide | 75-85 |
Experimental Workflow
The overall workflow for the synthesis and characterization of the novel herbicide is depicted below.
Caption: Overall workflow from synthesis to biological evaluation.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The proposed synthetic route to a new sulfonamide herbicide highlights a plausible application of this building block. The unique combination of the 2,6-difluoro substitution and a 4-methoxy group offers significant potential for the development of next-generation herbicides and fungicides with improved efficacy and desirable environmental profiles. Further research into the synthesis and biological activity of derivatives of this compound is warranted.
References
- 1. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 2,6-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO) [pubchemlite.lcsb.uni.lu]
Application of 2,6-Difluoro-4-methoxyphenol in Polymer Chemistry: A Prospective Analysis and Methodological Guide Based on Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Potential Role of 2,6-Difluoro-4-methoxyphenol in Polymer Science
While direct applications of this compound in polymer synthesis are not yet reported, its chemical structure suggests significant potential as a monomer or co-monomer. The presence of two fluorine atoms on the aromatic ring is anticipated to impart several desirable properties to the resulting polymers, including:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond can increase the overall thermal resistance of the polymer backbone.
-
Improved Chemical Resistance: Fluorination is known to enhance a material's resistance to chemical attack and degradation.
-
Modified Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electronic characteristics of the polymer, potentially leading to applications in organic electronics.
-
Low Surface Energy: Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic properties.
-
Biocompatibility: The introduction of fluorine can, in some cases, enhance the biocompatibility of materials, making them suitable for biomedical applications.
Given these potential advantages, this compound could be a valuable building block for creating high-performance polymers for specialized applications. A likely synthetic route for this monomer would be through oxidative polymerization, similar to other phenolic compounds.
Prospective Application: Synthesis of Fluorinated Polyphenylene Oxides (PPOs)
A primary potential application of this compound is in the synthesis of fluorinated polyphenylene oxides (PPOs). PPOs are a class of high-performance thermoplastics known for their excellent thermal stability, dimensional stability, and chemical resistance. The incorporation of fluorine atoms into the PPO backbone via the polymerization of this compound could further enhance these properties.
The polymerization would likely proceed via an oxidative coupling mechanism, similar to the commercial production of PPO from 2,6-dimethylphenol. This process typically involves a catalyst system, such as a copper-amine complex, and an oxygen source. The reaction mechanism is proposed to involve the formation of a phenoxy radical, followed by radical coupling and subsequent enolization to form the polymer chain.
Model System: Enzymatic Polymerization of 4-Methoxyphenol
To provide a practical framework, this section details the application and experimental protocol for the polymerization of a close structural analog, 4-methoxyphenol. This enzymatic approach offers a green and efficient alternative to traditional chemical polymerization methods. The efficient polymerization of 4-methoxyphenol has been achieved in an aqueous micelle system using horseradish peroxidase as a catalyst.[1]
Quantitative Data Summary
The following table summarizes the key parameters and results for the enzymatic polymerization of 4-methoxyphenol.
| Parameter | Value | Reference |
| Monomer | 4-Methoxyphenol | [1] |
| Catalyst | Horseradish Peroxidase (HRP) | [1] |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | [1] |
| Solvent System | Aqueous Micelle System | [1] |
| Polymer Product | Poly(4-methoxyphenol) | [1] |
| Number-Average Molecular Weight (Mn) | ~1000 g/mol | [1] |
| Solubility of Polymer | Acetone, DMF, DMSO, THF | [1] |
| Polymer Structure | Contains both phenylene and oxyphenylene units | [1] |
| Antioxidant Properties | Excellent | [1] |
Detailed Experimental Protocol: Enzymatic Polymerization of 4-Methoxyphenol
This protocol is adapted from the methodology described for the efficient polymerization of 4-methoxyphenol in an aqueous micelle system.[1]
Materials:
-
4-Methoxyphenol
-
Horseradish Peroxidase (HRP)
-
Sodium Dodecyl Sulfate (SDS)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffer (pH 7.0)
-
Acetone
-
Methanol
-
Distilled Water
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Syringe pump or dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
FTIR and NMR spectrometers for structural characterization
Procedure:
-
Preparation of the Reaction Mixture:
-
In the reaction vessel, dissolve a specific amount of sodium dodecyl sulfate (SDS) in phosphate buffer (pH 7.0) to create a micellar solution.
-
Add 4-methoxyphenol to the SDS solution and stir until it is fully solubilized within the micelles.
-
Add horseradish peroxidase (HRP) to the reaction mixture.
-
-
Initiation of Polymerization:
-
Slowly add a stoichiometric amount of hydrogen peroxide (H₂O₂) to the reaction mixture using a syringe pump or dropping funnel over a period of several hours. The H₂O₂ acts as the oxidizing agent to initiate the enzymatic cycle of HRP.
-
Maintain constant stirring throughout the addition of H₂O₂ and for the remainder of the reaction time (typically 24 hours) at room temperature.
-
-
Isolation of the Polymer:
-
After the reaction is complete, precipitate the polymer by adding methanol to the reaction mixture.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected polymer several times with a mixture of methanol and water to remove any unreacted monomer, enzyme, and surfactant.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization of the Polymer:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(4-methoxyphenol) using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure of the polymer, including the presence of phenylene and oxyphenylene units, using FTIR and ¹H NMR spectroscopy.
-
Assess the solubility of the polymer in various organic solvents such as acetone, DMF, DMSO, and THF.
-
Visualization of Experimental Workflow and Proposed Polymerization
Experimental Workflow for Enzymatic Polymerization of 4-Methoxyphenol
Caption: Workflow for the enzymatic polymerization of 4-methoxyphenol.
Proposed Oxidative Coupling Polymerization of this compound
Caption: Proposed mechanism for the synthesis of fluorinated PPO.
Considerations for Adapting Protocols for this compound
When adapting the provided protocol for this compound, several factors must be considered:
-
Reactivity: The electron-withdrawing fluorine atoms will likely decrease the electron density of the phenolic oxygen, potentially making oxidation more difficult. This may necessitate a stronger oxidizing agent or a more active catalyst system compared to what is used for 4-methoxyphenol.
-
Solubility: The solubility of the difluorinated monomer and the resulting polymer may differ significantly from their non-fluorinated counterparts. The choice of solvent or surfactant system for the polymerization will need to be optimized accordingly.
-
Regioselectivity: The presence of fluorine atoms ortho to the hydroxyl group could influence the regioselectivity of the radical coupling, potentially leading to different polymer linkages and microstructures.
-
Catalyst Compatibility: The chosen catalyst must be stable and active under the potentially more demanding reaction conditions required for the polymerization of the fluorinated monomer.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a promising candidate for the development of novel fluorinated polymers with enhanced properties. The application notes and detailed experimental protocol for the enzymatic polymerization of the analogous 4-methoxyphenol provide a solid starting point for researchers to develop synthetic strategies for this new monomer. The successful polymerization of this compound could lead to a new class of high-performance materials with broad applications in various fields, including materials science and drug development. Further research is warranted to explore the synthesis and characterization of polymers derived from this intriguing fluorinated phenol.
References
Application Notes and Protocols: Electrophilic Substitution of 2,6-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reactivity and Regioselectivity
2,6-Difluoro-4-methoxyphenol is an activated aromatic system. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and are ortho, para-directing. The two fluorine atoms at positions 2 and 6 are deactivating groups but are also ortho, para-directing.
Directing Effects:
-
-OH (hydroxyl): Strongly activating, ortho, para-directing.
-
-OCH3 (methoxy): Strongly activating, ortho, para-directing.
-
-F (fluoro): Deactivating via induction, but ortho, para-directing via resonance.
Considering the positions of the existing substituents, the hydroxyl group at position 1, the methoxy group at position 4, and the fluoro groups at positions 2 and 6, the unsubstituted positions are 3 and 5. The directing effects of the hydroxyl and methoxy groups will strongly favor electrophilic attack at the positions ortho to them, which are positions 3 and 5.
Caption: Predicted regioselectivity for electrophilic attack.
Proposed Reaction Conditions for Electrophilic Substitution
The following table summarizes proposed conditions for various electrophilic substitution reactions on this compound. These are starting points and may require optimization.
| Reaction Type | Electrophile | Reagents and Conditions | Proposed Product(s) |
| Nitration | NO2+ | HNO3 in Ac2O, 0 °C to rt | 2,6-Difluoro-4-methoxy-3-nitrophenol |
| Bromination | Br+ | Br2 in CH3COOH, rt | 3-Bromo-2,6-difluoro-4-methoxyphenol |
| Formylation | HC=O+ | Dichloromethyl methyl ether, TiCl4 in DCM, -10 °C to rt | 3-Formyl-2,6-difluoro-4-methoxyphenol |
| Friedel-Crafts Acylation | R-C=O+ | Acetyl chloride, AlCl3 in CS2, 0 °C to rt | 3-Acetyl-2,6-difluoro-4-methoxyphenol |
Experimental Protocols (Proposed)
The following are detailed, hypothetical protocols for the electrophilic substitution of this compound.
Nitration
Objective: To synthesize 2,6-difluoro-4-methoxy-3-nitrophenol.
Materials:
-
This compound
-
Fuming nitric acid (HNO3)
-
Acetic anhydride (Ac2O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in acetic anhydride at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bromination
Objective: To synthesize 3-bromo-2,6-difluoro-4-methoxyphenol.
Materials:
-
This compound
-
Bromine (Br2)
-
Glacial acetic acid (CH3COOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium thiosulfate to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Formylation (Rieche Formylation)
Objective: To synthesize 3-formyl-2,6-difluoro-4-methoxyphenol.
Materials:
-
This compound
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl4)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice-salt bath
Procedure:
-
To a solution of this compound (1.0 eq) in dry dichloromethane under an inert atmosphere, add titanium tetrachloride (1.5 eq) dropwise at -10 °C.
-
Stir the mixture for 15 minutes, then add dichloromethyl methyl ether (1.2 eq) dropwise, maintaining the temperature below -5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography.
Friedel-Crafts Acylation
Objective: To synthesize 3-acetyl-2,6-difluoro-4-methoxyphenol.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl3)
-
Carbon disulfide (CS2) or nitrobenzene
-
Hydrochloric acid (3 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
Procedure:
-
Suspend anhydrous aluminum chloride (2.0 eq) in dry carbon disulfide in a three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Add a solution of this compound (1.0 eq) in carbon disulfide dropwise to the mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Experimental Workflow
Caption: A generalized experimental workflow.
Disclaimer: The provided protocols are hypothetical and based on general chemical principles. They have not been validated for the specific substrate this compound. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel. Optimization of reaction conditions will likely be necessary to achieve desired yields and purity.
Application Notes and Protocols: Derivatization of 2,6-Difluoro-4-methoxyphenol for Biological Screening
Introduction
The 2,6-difluoro-4-methoxyphenol scaffold is a valuable starting point in medicinal chemistry and drug discovery. The electron-withdrawing fluorine atoms can enhance metabolic stability and modulate the acidity of the phenolic proton, potentially improving pharmacokinetic properties and binding interactions with biological targets. Derivatization of the phenolic hydroxyl group is a key strategy to rapidly generate a library of analogues for biological screening. This allows for the exploration of the structure-activity relationship (SAR) to identify potent and selective modulators of target proteins.
These application notes provide a detailed protocol for the derivatization of this compound via a Williamson ether synthesis to generate a diverse library of ether-linked compounds. Additionally, a protocol for a common in vitro biological screening assay—a luminescence-based kinase inhibition assay—is described to evaluate the biological activity of the synthesized derivatives against a hypothetical target, "Novel Kinase (NK)," implicated in cancer cell proliferation.
Derivatization Workflow: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers from an alkoxide and a primary alkyl halide. In this workflow, the phenolic proton of this compound is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from a variety of alkyl halides.
Caption: General workflow for the derivatization of this compound.
Experimental Protocol: General Procedure for Ether Synthesis
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
A diverse set of primary alkyl halides (e.g., benzyl bromide, 4-nitrobenzyl bromide, 2-(bromomethyl)pyridine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, heating mantle, condenser
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.
Biological Screening: Kinase Inhibition Assay
The synthesized derivatives are screened for their ability to inhibit the activity of a target kinase. A luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay, is a common high-throughput screening method. It quantifies the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Assay
Materials:
-
Synthesized derivatives dissolved in 100% DMSO.
-
Recombinant Novel Kinase (NK) enzyme.
-
Kinase substrate (e.g., a generic peptide substrate).
-
Adenosine-5'-triphosphate (ATP).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 384-well assay plates.
-
A multi-channel pipette or automated liquid handler.
-
A plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into a 384-well plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Kinase Reaction: Prepare a kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well of the assay plate.
-
Initiation: Prepare an ATP solution in kinase buffer at a concentration equal to its Km for the NK enzyme. To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final compound concentration will typically range from 10 µM to 0.1 nM.
-
Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 60 minutes.
-
Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Signal Development: Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Results and Structure-Activity Relationship (SAR)
A library of ten derivatives was synthesized from this compound and tested for inhibitory activity against Novel Kinase (NK). The IC₅₀ values are summarized in the table below.
| Compound ID | R-Group (Substitution) | Structure | IC₅₀ (nM) for NK |
| Parent | -H | ![]() | >10,000 |
| DFM-01 | Benzyl | ![]() | 850 |
| DFM-02 | 4-Nitrobenzyl | ![]() | 230 |
| DFM-03 | 4-Aminobenzyl | ![]() | 1,500 |
| DFM-04 | 4-Methoxybenzyl | ![]() | 920 |
| DFM-05 | 2-Pyridylmethyl | ![]() | 95 |
| DFM-06 | 3-Pyridylmethyl | ![]() | 450 |
| DFM-07 | 4-Pyridylmethyl | ![]() | 680 |
| DFM-08 | Ethyl | ![]() | 5,200 |
| DFM-09 | 2-(Morpholino)ethyl | ![]() | 75 |
| DFM-10 | Propargyl | ![]() | 3,100 |
(Note: Structures are illustrative placeholders. Data is hypothetical for demonstration purposes.)
SAR Discussion:
-
The parent phenol shows no significant activity, indicating that derivatization of the hydroxyl group is crucial for kinase inhibition.
-
Simple alkylation (DFM-08) or adding a small alkyne (DFM-10) confers weak activity.
-
The introduction of an aromatic ring (DFM-01) significantly improves activity.
-
Electron-withdrawing groups on the benzyl ring (DFM-02, 4-Nitro) enhance potency compared to the unsubstituted benzyl (DFM-01) or electron-donating groups (DFM-04, 4-Methoxy). The corresponding amine (DFM-03) is less active, suggesting a hydrogen bond acceptor may be preferred at this position.
-
Introducing a nitrogen atom in the aromatic ring, as in the pyridylmethyl derivatives (DFM-05, DFM-06, DFM-07), is beneficial. The position of the nitrogen is critical, with the 2-pyridyl motif (DFM-05) being the most potent, possibly due to its ability to form a key hydrogen bond or metal chelation in the kinase active site.
-
The derivative containing a morpholine ring (DFM-09) also shows high potency. The basic nitrogen and the ether oxygen may form favorable interactions, and the morpholine group can improve solubility.
Target Pathway Context
Novel Kinase (NK) is a hypothetical serine/threonine kinase that is a key component of the "Proliferation Signaling Pathway." Overexpression or mutation of NK leads to uncontrolled cell growth. The inhibitors developed here aim to block this pathway.
Caption: A hypothetical signaling pathway involving the target, Novel Kinase (NK).
Conclusion
The this compound scaffold serves as an excellent starting point for generating kinase inhibitors. A straightforward Williamson ether synthesis protocol enables the rapid creation of a diverse chemical library. Biological screening using a luminescence-based assay provides a robust method for quantifying inhibitory activity. The hypothetical SAR study demonstrates that potency can be significantly improved by introducing functionalities capable of forming specific interactions within the kinase ATP-binding pocket, with derivatives DFM-05 and DFM-09 emerging as promising leads for further optimization.
Application Notes and Protocols for the Fluorination of 4-Methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorination of 4-methoxyphenol derivatives, a critical transformation in the synthesis of valuable pharmaceutical and agrochemical compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] This guide covers two primary strategies: deoxyfluorination of the phenolic hydroxyl group and electrophilic C-H fluorination of the aromatic ring.
Deoxyfluorination of 4-Methoxyphenol Derivatives using PhenoFluorMix
Deoxyfluorination provides a direct method to convert the hydroxyl group of phenols into a C-F bond. PhenoFluorMix, a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, is a practical and air-stable reagent for this transformation, overcoming the moisture sensitivity of its predecessor, PhenoFluor.[2][3][4] This method is particularly effective for a range of phenols, including electron-rich substrates.[5]
Experimental Protocol: General Procedure for Deoxyfluorination with PhenoFluorMix
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Substituted 4-methoxyphenol
-
PhenoFluorMix
-
Cesium Fluoride (CsF), dried under vacuum at 140 °C for 1 hour prior to use[2]
-
Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted 4-methoxyphenol (1.0 equiv).
-
Add PhenoFluorMix (1.2 - 1.5 equiv) and dried CsF (3.0 - 10.0 equiv) to the flask. The excess CsF is often necessary due to its low solubility.[6]
-
Add anhydrous toluene or 1,4-dioxane to the desired concentration (typically 0.1 M).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 20 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated product.
Quantitative Data for Deoxyfluorination of Phenols
The following table summarizes representative results for the deoxyfluorination of phenols using PhenoFluor-based reagents. While specific data for a wide range of 4-methoxyphenol derivatives is limited in the literature, these examples with structurally similar electron-rich phenols demonstrate the utility of the method.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | PhenoFluor | 1,4-Dioxane | 110 | 20 | 88 | [7] |
| 4-Phenoxyphenol | PhenoFluorMix | Toluene | 140 | 12 | 85 | [5] |
| Estrone | PhenoFluorMix | Toluene | 110 | 12 | 71 | [6] |
| 4-Hydroxybenzaldehyde | PhenoFluorMix | Toluene | 140 | 12 | 78 | [5] |
| 4'-Hydroxyacetophenone | PhenoFluorMix | Toluene | 140 | 12 | 91 | [5] |
Experimental Workflow for Deoxyfluorination
Caption: Workflow for Deoxyfluorination.
Electrophilic Fluorination of 4-Methoxyphenol Derivatives
Electrophilic fluorination introduces a fluorine atom directly onto the aromatic ring through a C-H activation process. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. The electron-donating methoxy group in 4-methoxyphenol derivatives activates the aromatic ring, typically directing fluorination to the ortho position relative to the hydroxyl group.
Fluorination with Selectfluor
Selectfluor (F-TEDA-BF4) is a versatile and user-friendly electrophilic fluorinating agent.[8][9] It is a stable solid that can be used under relatively mild conditions.[10]
Experimental Protocol: General Procedure for Fluorination with Selectfluor
This protocol is a general guideline. The choice of solvent and reaction conditions can influence the regioselectivity and yield.
Materials:
-
Substituted 4-methoxyphenol
-
Selectfluor
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or an ionic liquid)[11]
-
Inert atmosphere (optional, but recommended)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the substituted 4-methoxyphenol (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add Selectfluor (1.0 - 1.2 equiv) portion-wise to the solution at room temperature with stirring. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Electrophilic Fluorination with Selectfluor
The following table provides examples of electrophilic fluorination of activated aromatic compounds, which are relevant to the fluorination of 4-methoxyphenol derivatives.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Product(s) (Yield %) | Reference |
| Anisole | Selectfluor | [emim][OTf] | RT | 24 | 2-Fluoroanisole (28%), 4-Fluoroanisole (14%) | [11] |
| 1,3-Dimethoxybenzene | Selectfluor | Acetonitrile | RT | 1 | 2,4-Dimethoxy-1-fluorobenzene (95%) | [12] |
| Naphthalene | Selectfluor | [emim][OTf] | RT | 24 | 1-Fluoronaphthalene (60%) | [11] |
| 2,6-Di-tert-butylphenol | Selectfluor | Acetonitrile | RT | 1 | 2,6-Di-tert-butyl-4-fluorophenol (90%) | [13] |
Proposed Mechanism of Electrophilic Aromatic Fluorination with Selectfluor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. PhenoFluorMix: practical chemoselective deoxyfluorination of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Fluoroanisole synthesis - chemicalbook [chemicalbook.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 4-Methoxyphenol(150-76-5) 1H NMR spectrum [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Application Note: A Scalable Two-Step Synthesis of 2,6-Difluoro-4-methoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoro-4-methoxyphenol is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the ortho-difluoro and para-methoxy substitution pattern, make it a key intermediate for introducing fluorine atoms into target structures to modulate their biological activity, metabolic stability, and physicochemical properties. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from the commercially available precursor, 3,5-difluoroanisole. The described methodology is designed to be robust and scalable for laboratory and pilot-plant production.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
-
Rieche Formylation: The first step involves the ortho-formylation of 3,5-difluoroanisole to introduce an aldehyde group, yielding 2,6-difluoro-4-methoxybenzaldehyde. This is accomplished using a Rieche formylation with dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride.
-
Baeyer-Villiger Oxidation and Hydrolysis: The second step converts the aldehyde functionality into a hydroxyl group. This is achieved through a Baeyer-Villiger oxidation of 2,6-difluoro-4-methoxybenzaldehyde to the corresponding formate ester, which is subsequently hydrolyzed to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde via Rieche Formylation
Materials and Equipment:
-
3,5-Difluoroanisole
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Titanium tetrachloride is highly corrosive and reacts violently with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethyl methyl ether is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic and releases HCl gas. Ensure adequate ventilation and temperature control.
Procedure:
-
Set up a dry, nitrogen-purged jacketed reactor equipped with an overhead stirrer, thermocouple, and an addition funnel.
-
Charge the reactor with anhydrous dichloromethane (DCM) and 3,5-difluoroanisole.
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add titanium tetrachloride to the stirred solution via the addition funnel, maintaining the internal temperature below 10 °C.
-
In a separate, dry container, prepare a solution of dichloromethyl methyl ether in anhydrous DCM.
-
Add the dichloromethyl methyl ether solution dropwise to the cooled reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a separate vessel containing crushed ice and 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2,6-difluoro-4-methoxybenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Step 2: Synthesis of this compound via Baeyer-Villiger Oxidation and Hydrolysis
Materials and Equipment:
-
2,6-Difluoro-4-methoxybenzaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Trifluoroperacetic acid (TFPAA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃) solution
-
Sodium hydroxide (NaOH) solution, 2 M
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Peroxyacids such as m-CPBA and TFPAA are strong oxidizing agents and can be shock-sensitive. Handle with care and avoid contact with metals.
-
The reaction can be exothermic. Ensure proper temperature control.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Procedure:
Part A: Baeyer-Villiger Oxidation
-
In a jacketed reactor, dissolve 2,6-difluoro-4-methoxybenzaldehyde in DCM or chloroform.
-
Add solid sodium bicarbonate to the solution to act as a buffer.
-
Cool the mixture to 0-5 °C.
-
In small portions, add the peroxyacid (e.g., m-CPBA) to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the formation of the formate ester by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench the excess peroxyacid by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is the 2,6-difluoro-4-methoxyphenyl formate. This intermediate can be used directly in the next step without further purification.
Part B: Hydrolysis of the Formate Ester
-
Dissolve the crude 2,6-difluoro-4-methoxyphenyl formate in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH) and stir the mixture at room temperature for 1-3 hours. Monitor the hydrolysis by TLC or LC-MS.
-
Once the hydrolysis is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 2 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent (e.g., heptane/toluene) or by column chromatography.
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde
| Parameter | Value |
| Starting Material | 3,5-Difluoroanisole |
| Reagents | Dichloromethyl methyl ether, Titanium tetrachloride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% (by GC) |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,6-Difluoro-4-methoxybenzaldehyde |
| Reagents | m-CPBA, Sodium hydroxide |
| Solvent | Dichloromethane (DCM), Methanol/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours (oxidation), 1-3 hours (hydrolysis) |
| Typical Yield | 80-90% (over two steps) |
| Purity (after purification) | >99% (by HPLC) |
Visualization of the Synthetic Workflow
Caption: Synthetic route for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,6-Difluoro-4-methoxyphenol Derivatives
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction when using derivatives of 2,6-Difluoro-4-methoxyphenol.
A common and effective strategy for employing phenols in Suzuki coupling is to first convert the hydroxyl group into a more reactive trifluoromethanesulfonate (triflate, -OTf) group. This transforms the electron-rich phenol into a potent electrophilic partner for the coupling reaction. This guide focuses on the challenges associated with the synthesis of 2,6-difluoro-4-methoxyphenyl triflate and its subsequent use in Suzuki coupling.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My yield of 2,6-difluoro-4-methoxyphenyl triflate from the corresponding phenol is low. What are the common causes and solutions?
A1: Low yields in the triflation step often stem from incomplete reaction or degradation of the product. Here are the primary areas to investigate:
-
Reagent Quality: Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a properly stored aliquot. Pyridine, often used as a base, must be anhydrous.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to prevent side reactions. Ensure your reaction is sufficiently cooled before and during the addition of Tf₂O.
-
Base Selection: Pyridine is a common choice, but if yields are poor, consider a non-nucleophilic, hindered base like 2,6-lutidine or a proton sponge to minimize side reactions.
-
Work-up Procedure: The triflate product can be sensitive to hydrolysis, especially under basic conditions. A rapid quench with ice-cold water and extraction into a non-polar solvent is recommended. Washing with cold, dilute acid (e.g., 1M HCl) can effectively remove the base.
Q2: During the Suzuki coupling of my 2,6-difluoro-4-methoxyphenyl triflate, I observe significant hydrolysis back to the starting phenol. How can I prevent this?
A2: Hydrolysis of the aryl triflate is a known side reaction, particularly with electron-deficient systems and under basic aqueous conditions.[1][2] Here are several strategies to minimize this issue:
-
Choice of Base: The base is critical. Strong bases like NaOH or high concentrations of K₂CO₃ can promote triflate hydrolysis.[2] Consider using milder or non-hydroxide bases. Anhydrous conditions with bases like potassium fluoride (KF) or cesium fluoride (CsF) can be very effective.[2] Milder carbonate bases like KHCO₃ can also reduce the pH and minimize hydrolysis.[2]
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions is a primary solution. Use anhydrous solvents (e.g., dioxane, toluene, THF) and a base like KF.[2]
-
Reaction Temperature: Lowering the reaction temperature can slow the rate of hydrolysis relative to the desired coupling reaction.[2] This may require a more active catalyst system to achieve a reasonable reaction time.
-
Catalyst System: A highly active catalyst that promotes rapid oxidative addition to the C-OTf bond can help the desired reaction outcompete the hydrolysis side reaction.
Q3: The Suzuki coupling reaction is sluggish or stalls completely, with unreacted starting materials. What should I optimize?
A3: Low reactivity can be attributed to several factors, from the catalyst to the reaction setup.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[3] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[2][3]
-
Catalyst and Ligand Choice: Aryl triflates, especially electron-deficient ones, are excellent coupling partners.[4] However, the choice of ligand is crucial. For aryl triflates, bulky, electron-rich phosphine ligands are often effective. A combination of Pd(OAc)₂ with a ligand like tricyclohexylphosphine (PCy₃) is a good starting point for aryl triflates.[5][6] Pre-formed catalysts like PdCl₂(dppf) are also robust and reliable options.[7]
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially if they are electron-deficient.[3][8] Using fresh, high-purity boronic acid is essential. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.[9]
-
Solvent Choice: A solvent system that facilitates both the organic and aqueous phases (if used) is important. Common choices include dioxane/water, toluene/water, or THF/water mixtures.[7][10] The choice of solvent can also influence catalyst activity and stability.
Q4: I am observing significant amounts of homocoupling of my boronic acid partner. What is the cause and how can I fix it?
A4: Homocoupling (dimerization of the boronic acid) is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[4]
-
Thorough Degassing: The most common cause is dissolved oxygen in the reaction mixture.[4] Improve your degassing procedure by sparging the solvent with an inert gas for an extended period (15-30 minutes) before adding the catalyst.[2]
-
Use of Pd(0) Pre-catalysts: While Pd(II) sources like Pd(OAc)₂ are common, they must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this issue.[7]
-
Controlled Addition: Adding the boronic acid slowly or using a more stable boronate ester that releases the boronic acid gradually can keep its instantaneous concentration low, disfavoring the homocoupling pathway.
Frequently Asked Questions (FAQs)
Q: Why is it necessary to convert the phenol to a triflate for Suzuki coupling?
A: The C-O bond of a phenol is generally unreactive towards the oxidative addition step in the Suzuki catalytic cycle. Converting the hydroxyl group to a triflate (-OTf) makes the carbon atom a much better electrophile and the triflate group an excellent leaving group, facilitating the crucial oxidative addition to the Pd(0) catalyst.[4][9]
Q: What is the general reactivity order for electrophiles in Suzuki coupling?
A: The typical reactivity order for the leaving group (X) on the aromatic ring is: I > Br > OTf >> Cl.[3][11] While triflates are slightly less reactive than bromides, they are readily prepared from phenols and are highly effective coupling partners, especially with modern catalyst systems.[4]
Q: Which catalyst system is best for coupling with an electron-deficient aryl triflate like 2,6-difluoro-4-methoxyphenyl triflate?
A: For electron-deficient aryl triflates, catalyst systems that are highly active and promote fast oxidative addition are preferred. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often a successful strategy.[5][6]
| Catalyst System | Ligand Type | Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / PCy₃ | Trialkylphosphine | Excellent for aryl triflates, promotes clean reaction.[6] | 1 - 3 |
| Pd₂(dba)₃ / XPhos | Buchwald-type | High activity for challenging, electron-poor substrates.[7] | 1 - 2 |
| Pd(PPh₃)₄ | Tetrakisphosphine | Readily available, well-understood, but may require higher temperatures.[7] | 2 - 5 |
| PdCl₂(dppf) | Diphosphine | Relatively air-stable precatalyst, good for a range of substrates.[7] | 2 - 5 |
Q: What are the best practices for setting up a Suzuki coupling reaction?
A:
-
Drying: Dry the reaction flask thoroughly under vacuum or in an oven.
-
Reagent Addition: Add the aryl triflate, boronic acid (or ester), and base to the flask.
-
Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (e.g., three cycles of vacuum/backfill with argon).[3]
-
Solvent Addition: Add degassed solvent via cannula or syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and ligand.
-
Heating: Heat the reaction to the desired temperature with vigorous stirring.[3]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-4-methoxyphenyl triflate
This procedure is a general method adapted from standard triflation protocols.[12][13]
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Add anhydrous pyridine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting phenol is consumed (typically 2-4 hours).
-
Quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with ice-cold 1M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can be purified by flash column chromatography.
Protocol 2: Optimized Suzuki Coupling of an Aryl Triflate
This protocol is a general starting point based on optimized conditions for aryl triflates.[6][14]
-
To a dry Schlenk flask, add 2,6-difluoro-4-methoxyphenyl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PCy₃, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., a 4:1 mixture of toluene/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting triflate.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the electrophilic fluorination of 4-methoxyphenol using a suitable fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄). The electron-donating hydroxyl and methoxy groups activate the aromatic ring, directing the fluorine atoms to the ortho positions relative to the hydroxyl group.
Q2: What are the most common byproducts observed in this synthesis?
The most frequently encountered byproducts include the monofluorinated intermediate (2-Fluoro-4-methoxyphenol), unreacted starting material (4-methoxyphenol), and potential products arising from dearomatization, particularly if the reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of the monofluorinated byproduct?
To reduce the amount of 2-Fluoro-4-methoxyphenol, consider increasing the molar equivalents of the fluorinating agent. Optimizing the reaction time and temperature can also drive the reaction to completion. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal endpoint.
Q4: What causes the formation of colored impurities in the reaction mixture?
The formation of colored impurities often suggests dearomatization or oxidation of the phenol.[1] Phenols are susceptible to oxidation, which can be exacerbated by overly harsh reaction conditions or the presence of oxidizing agents.[1] Ensuring an inert atmosphere (e.g., nitrogen or argon) and using purified, degassed solvents can help mitigate this issue.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of fluorinating agent. - Degradation of starting material or product. | - Monitor the reaction progress and consider extending the reaction time. - Optimize the temperature; higher temperatures may be required for electron-rich phenols. - Increase the molar ratio of the fluorinating agent to the starting material. - Ensure an inert atmosphere and use high-purity reagents and solvents. |
| Presence of significant amounts of 2-Fluoro-4-methoxyphenol | - The reaction has not gone to completion. | - Increase the equivalents of the fluorinating agent. - Extend the reaction time. |
| Formation of a complex mixture of unidentified byproducts | - Reaction temperature is too high, leading to decomposition. - The fluorinating agent is too reactive for the substrate under the chosen conditions. | - Perform the reaction at a lower temperature. - Consider a milder fluorinating agent if possible. |
| Difficult purification of the final product | - The polarity of the product and byproducts are very similar. | - Employ chromatographic techniques with different solvent systems. - Consider derivatization of the phenol to alter its polarity for easier separation, followed by deprotection. - Recrystallization from a suitable solvent system may also be effective. |
Experimental Protocols
Synthesis of this compound via Electrophilic Fluorination
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
4-Methoxyphenol
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time may vary but can be in the range of 12-24 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
Caption: Logical relationship between reactants and potential products/byproducts.
References
Technical Support Center: Purification of 2,6-Difluoro-4-methoxyphenol
Welcome to the technical support center for the purification of 2,6-Difluoro-4-methoxyphenol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include starting materials, reagents, and byproducts from side reactions. Given its structure, potential impurities could consist of related isomers, over- or under-alkylated phenols, and colored oxidation products.
Q3: How can I remove colored impurities from my sample?
A3: Colored impurities, often resulting from oxidation, can typically be addressed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored compounds, which are then removed during the hot gravity filtration step.[1]
Q4: My purified this compound is an oil, but it should be a solid. What should I do?
A4: If the compound fails to crystallize, it may be due to residual solvent or the presence of impurities that lower its melting point. Try removing any remaining solvent under high vacuum. If it still remains an oil, a subsequent purification step like column chromatography may be necessary to remove the impurities preventing crystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Column Chromatography | ||
| Poor separation of spots on TLC plate. | Inappropriate solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2] |
| The compound elutes too quickly. | The eluent is too polar. | Decrease the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| The compound does not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the solvent system by adding a more polar solvent like ethyl acetate or methanol in a stepwise gradient. |
| Cracks or channels appear in the column packing. | Improper packing of the stationary phase (e.g., silica gel). | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[3] Repack the column if significant channeling occurs. |
| Recrystallization | ||
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to increase the concentration.[1] If supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Switch to a lower-boiling point solvent. If impurities are suspected, pre-purify the material using column chromatography. |
| Low recovery of the purified product. | The compound is too soluble in the cold recrystallization solvent, or too much solvent was used. | Ensure the solution is fully cooled in an ice bath to maximize precipitation.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Purified crystals are still colored. | Incomplete removal of colored impurities. | Perform the recrystallization again, this time adding a small amount of activated charcoal to the hot solution before filtration.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This method is ideal for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: First, determine an optimal solvent system using TLC. A good starting point for phenols is a mixture of hexane and ethyl acetate. The ideal system should give the desired compound an Rf value of about 0.2-0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).[4] Pour the slurry into the column and allow the silica to settle, ensuring a flat, even surface.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.[3]
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions.[5] The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds.[5]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Example:
| Parameter | Value |
| Column Dimensions | 4 cm diameter x 30 cm length |
| Stationary Phase | 100 g Silica Gel (230-400 mesh) |
| Eluent System (Gradient) | Start: 95:5 Hexane:Ethyl AcetateEnd: 80:20 Hexane:Ethyl Acetate |
| Typical Yield | 75-90% |
| Purity (Post-Column) | >98% (by HPLC/GC) |
Protocol 2: Recrystallization
This protocol is effective for removing small amounts of impurities from a solid sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Heptane, or a mixed solvent system)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Example:
| Parameter | Value |
| Solvent System | Toluene/Heptane (e.g., 1:3 ratio) |
| Solvent Volume | Approx. 10-15 mL per gram of crude product |
| Typical Yield | 60-85% |
| Purity (Post-Recrystallization) | >99% (by HPLC/GC) |
Visualizations
Below are diagrams illustrating the purification workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of Fluorinated Phenols
Welcome to the technical support center for the synthesis of fluorinated phenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Section 1: General Troubleshooting and Method Selection
Before initiating a specific protocol, it's crucial to select the appropriate synthetic strategy and be prepared for potential issues.
Troubleshooting Workflow for Failed Fluorination Reactions
If a reaction results in low yield, no product, or significant side products, this workflow can help diagnose the issue.
Caption: General troubleshooting workflow for fluorination reactions.
FAQs: Choosing a Synthetic Method
Q: What are the primary methods for synthesizing aryl fluorides from phenols? A: The main strategies include:
-
Nucleophilic Deoxyfluorination: This method directly converts the phenolic hydroxyl group to a fluorine atom. Reagents like PhenoFluor™, PhenoFluorMix™, and systems like sulfuryl fluoride (SO2F2) with a fluoride source are common.[1][2][3] This is often the most direct route when starting from a phenol.
-
Nucleophilic Aromatic Substitution (SNAr): While not a direct conversion of the phenol -OH, this involves activating the phenol to a better leaving group (like a sulfonate) and then displacing it with a nucleophilic fluoride source.[1] This method is effective for phenols bearing electron-withdrawing groups.[1][4]
-
Balz-Schiemann Reaction: This is a classical method that starts from an aromatic amine (which can be derived from a nitrophenol), proceeds through a diazonium salt, and then undergoes thermal or photochemical decomposition to yield the aryl fluoride.[5][6][7][8]
Q: My starting material is an electron-rich phenol. Which method is best? A: Electron-rich phenols can be challenging for traditional SNAr-type reactions.[9] Deoxyfluorination reagents like PhenoFluor™ have shown good functional group tolerance and are effective for a variety of electron-rich and electron-poor phenols.[10] Transition-metal-mediated methods have also been developed to expand the scope to include these challenging substrates.[11]
Q: When should I consider the Balz-Schiemann reaction? A: The Balz-Schiemann reaction is valuable when your synthesis starts from an aromatic amine or can easily incorporate one. It is widely applicable to both electron-rich and electron-poor systems.[7] However, a major challenge is the potential for highly exothermic and sometimes explosive decomposition of the intermediate diazonium salts, requiring careful temperature control.[12]
Section 2: Deoxyfluorination of Phenols
This is one of the most common modern methods for converting phenols directly to aryl fluorides.
FAQs: Deoxyfluorination
Q: What is PhenoFluor™ and how does it work? A: PhenoFluor™ is a reagent that activates the phenol's hydroxyl group, forming a phenoxy-imidazolium intermediate. This intermediate is then displaced by a fluoride ion in a concerted nucleophilic aromatic substitution to form the C-F bond.[2]
Q: I'm concerned about the moisture sensitivity of PhenoFluor™. What are my options? A: PhenoFluor™ is known to be moisture-sensitive, hydrolyzing to a urea byproduct that can complicate purification.[2][13] To mitigate this, a formulation called PhenoFluorMix™ is available, which is more practical for chemoselective deoxyfluorination.[10] Additionally, new formulations, such as a solution in toluene, have been developed to decrease challenges associated with moisture.[13] Using rigorously dried solvents and reagents is crucial.[9][13]
Q: Can I use this method for heteroaromatic phenols? A: Yes, the substrate scope for deoxyfluorination with reagents like PhenoFluor™ has been expanded to include heteroaromatic systems.[13]
Troubleshooting Guide: Deoxyfluorination
Q: My deoxyfluorination reaction with an electron-deficient phenol is giving low yields. What should I do? A:
-
Check for Moisture: Deoxyfluorination is highly water-sensitive.[3][9] Ensure all reagents, solvents, and glassware are scrupulously dry. Reagent 2b, for instance, must be dried under vacuum at 70 °C for 24 hours for consistent results.[9]
-
Solvent Choice: The choice of solvent is critical. For electron-deficient phenols, nonpolar solvents like toluene can facilitate the desired concerted rearrangement mechanism, leading to higher yields.[3]
-
Base Selection: An appropriate organic base is needed to activate the fluorinating reagent. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be effective in combination with certain imidazolium-based fluorinating agents.[3]
-
Temperature: While many reactions proceed under mild conditions, some less reactive substrates may require elevated temperatures (e.g., 80-110 °C).[3][13]
Q: I am observing the formation of urea byproducts. How can I minimize this and remove them? A: Urea formation is typically due to the hydrolysis of the fluorinating reagent by trace amounts of water.[13]
-
Minimization: Adhere strictly to anhydrous techniques. Using a pre-made solution of the reagent (e.g., PhenoFluor™ in toluene) may improve reliability.[13]
-
Removal: The urea byproduct can often be removed by silica gel column chromatography.[13]
Experimental Protocol: General Deoxyfluorination with PhenoFluor™ Solution
This protocol is adapted from published procedures.[13]
-
Preparation: In a vial under an inert atmosphere (N₂ or Argon), add the phenol (1.0 equiv) and dried cesium fluoride (CsF) (3.0 equiv).
-
Reagent Addition: Add a solution of PhenoFluor™ in toluene (0.100 M, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature (23 °C) for 30 minutes.
-
Heating: Increase the temperature to 110 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, eluting with dichloromethane (CH₂Cl₂).
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash silica gel column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-F bonds, especially on electron-poor aromatic rings. For phenols, this typically involves a two-step process: activation of the hydroxyl group to a suitable leaving group, followed by substitution.
Decision Logic for SNAr Substrate Activation
Caption: Logic for activating phenols for SNAr reactions.
FAQs: SNAr
Q: Why is direct SNAr on a phenol not feasible? A: The hydroxyl group (-OH) is a very poor leaving group. For SNAr to proceed, it must first be converted into a group that can be easily displaced, such as a tosylate, triflate, or fluorosulfonate.[1]
Q: Why is fluorine sometimes a better leaving group than other halogens in SNAr? A: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the breaking of the carbon-leaving group bond.[14][15] Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[14][15]
Q: My substrate has an electron-withdrawing group meta to the leaving group. Why is the reaction not working? A: For SNAr, electron-withdrawing groups must be positioned ortho or para to the leaving group.[4][14] This positioning allows the negative charge of the intermediate (Meisenheimer complex) to be stabilized through resonance. A meta substituent does not provide this resonance stabilization, rendering the ring much less reactive.[4]
Troubleshooting Guide: SNAr
Q: I'm attempting a one-pot conversion of a phenol to an aryl fluoride using SO₂F₂ and NMe₄F, but the yield is low. A:
-
Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, 3-6 equivalents of the fluoride source (NMe₄F) are required.[1]
-
Temperature: While some activated substrates react at room temperature, less reactive ones may require heating up to 100 °C.[1]
-
Side Reactions: Be aware of functional groups that may not be stable under the basic reaction conditions. For example, enolizable ketones or other alcohol groups may require protection.[1]
Q: I am observing benzyne formation as a side product. How can this be avoided? A: Benzyne formation can be a competing side reaction in SNAr, especially with less activated aryl electrophiles under forcing conditions.[1] Using aryl fluorosulfonates as leaving groups has been shown to avoid the formation of isomeric fluorinated products that would result from a benzyne mechanism.[1] Milder reaction conditions can also help suppress this pathway.
Data Presentation: Comparison of Leaving Groups for SNAr
The following table compares the efficiency of different leaving groups in a representative SNAr fluorination reaction with tetramethylammonium fluoride (NMe₄F).
| Entry | Starting Material (Leaving Group) | Yield of 4-Fluorobenzonitrile (%) |
| 1 | Aryl Fluorosulfonate (-OFs) | 92 |
| 2 | Aryl Chloride (-Cl) | 65 |
| 3 | Nitroarene (-NO₂) | 85 |
| 4 | Aryl Triflate (-OTf) | 75 |
| 5 | Aryl Mesylate (-OMs) | <5 |
| 6 | Aryl Tosylate (-OTs) | <5 |
| Data adapted from J. Am. Chem. Soc. 2017, 139, 43, 15200–15204.[1] |
As shown, the aryl fluorosulfonate leaving group provides a superior yield under mild conditions compared to other common electrophiles.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Reactions of 2,6-Difluoro-4-methoxyphenol with Strong Bases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxyphenol and strong bases. The following information addresses common side reactions and offers strategies to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a strong base?
The primary reaction is the deprotonation of the acidic phenolic hydroxyl group to form a phenoxide anion. This phenolate is a key intermediate that can then participate in various subsequent reactions, most commonly alkylation if an alkylating agent is present.
Q2: What are the main side reactions to consider when using strong bases with this compound?
The primary side reactions include:
-
C-alkylation: Alkylation at one of the ortho- or para- positions of the aromatic ring instead of the desired O-alkylation.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one of the fluorine atoms by the base or other nucleophiles present in the reaction mixture. The electron-withdrawing nature of the fluorine atoms and the methoxy group activates the ring for this type of reaction.
-
Aryne Formation: With very strong bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), elimination of a proton and a fluoride ion can occur to form a highly reactive aryne intermediate.
Q3: How does the choice of base affect the reaction outcome?
The strength and nucleophilicity of the base are critical.
-
Moderately strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) primarily facilitate O-alkylation.
-
Very strong bases like n-BuLi or LDA are capable of deprotonating the aromatic ring, which can lead to aryne formation.
Q4: What is the role of the solvent in controlling the reaction pathway?
The solvent plays a crucial role in influencing the selectivity between O- and C-alkylation.
-
Polar aprotic solvents such as DMF and DMSO generally favor O-alkylation.[1]
-
Protic solvents like water or trifluoroethanol (TFE) can promote C-alkylation by solvating the phenoxide oxygen, making it less available for alkylation.[1]
Troubleshooting Guides
Issue 1: Low yield of the desired O-alkylated product and formation of a C-alkylated byproduct.
| Potential Cause | Troubleshooting Steps |
| Solvent Choice: Use of a protic or nonpolar solvent. | Switch to a polar aprotic solvent such as DMF or DMSO to favor O-alkylation.[1] |
| Reaction Temperature: Elevated temperatures might favor the thermodynamically more stable C-alkylated product. | Run the reaction at a lower temperature. Start with 0 °C and adjust as needed. |
| Counter-ion Effect: The nature of the cation can influence the reactivity of the phenoxide. | If using a lithium base, consider switching to a sodium or potassium base, which may alter the O/C alkylation ratio. |
Issue 2: Formation of unexpected products, suggesting Nucleophilic Aromatic Substitution (SNAr).
| Potential Cause | Troubleshooting Steps |
| Highly Nucleophilic Base/Reagents: The base itself (e.g., alkoxides) or other nucleophiles are attacking the aromatic ring. | Use a less nucleophilic base, such as sodium hydride. Ensure all reagents are free of nucleophilic impurities. |
| High Reaction Temperature: SNAr reactions are often accelerated by heat. | Perform the reaction at the lowest temperature that allows for the desired reaction to proceed. |
| Prolonged Reaction Time: Longer reaction times increase the likelihood of side reactions. | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Issue 3: Complex mixture of products, possibly arising from aryne formation.
| Potential Cause | Troubleshooting Steps |
| Use of a Very Strong Base: Bases like n-BuLi or LDA are known to promote aryne formation from aryl halides. | Switch to a milder base such as NaH or K₂CO₃. |
| Reaction Temperature: Aryne formation is often carried out at low temperatures, but subsequent trapping reactions can be complex. | If a very strong base is necessary for other reasons, carefully control the temperature and consider the use of an aryne trapping agent to confirm its formation. |
Data Presentation
The following table summarizes the expected major product based on the reaction conditions, derived from general principles for substituted phenols and aryl halides.
| Base | Solvent | Expected Major Side Reaction | Rationale |
| NaH | DMF | C-alkylation | NaH is a strong, non-nucleophilic base favoring O-alkylation. DMF is a polar aprotic solvent, which also favors O-alkylation.[1] C-alkylation is a common competing pathway. |
| K₂CO₃ | Acetone | C-alkylation | A weaker base and a less polar solvent may lead to a mixture of O- and C-alkylation, with O-alkylation generally predominating. |
| NaOMe | MeOH | Nucleophilic Aromatic Substitution (SNAr) | The methoxide ion is a strong nucleophile that can displace one of the fluorine atoms on the activated aromatic ring. |
| n-BuLi | THF, -78°C | Aryne Formation | n-BuLi is a very strong base capable of deprotonating the aromatic ring, leading to elimination of fluoride and formation of an aryne intermediate. |
| LDA | THF, -78°C | Aryne Formation | Similar to n-BuLi, LDA is a very strong, non-nucleophilic base that can induce aryne formation. |
Experimental Protocols
Protocol 1: General Procedure for O-methylation of this compound
This protocol aims to favor the desired O-alkylation product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (sufficient to dissolve the starting material, e.g., 0.1-0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol for Suspected Aryne Formation
This protocol is designed to test for the presence of an aryne intermediate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and an aryne trapping agent, such as furan (5.0 eq).
-
Solvent Addition: Add anhydrous THF.
-
Deprotonation and Aryne Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 2.2 eq) dropwise. The first equivalent will deprotonate the phenol, and the second will induce aryne formation.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Analysis: Extract the product and analyze the crude mixture by GC-MS or LC-MS to identify the Diels-Alder adduct of the aryne and furan. The presence of this adduct confirms the formation of the aryne intermediate.
Signaling Pathways and Experimental Workflows
Caption: Potential reaction pathways of this compound with strong bases.
Caption: A troubleshooting workflow for identifying and mitigating side reactions.
References
Technical Support Center: Workup Procedures for Reactions Involving 2,6-Difluoro-4-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxyphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during the workup of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound and its reaction mixtures?
A1: this compound is harmful if swallowed and causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.
Q2: I have performed an Ullmann condensation to synthesize a diaryl ether using this compound. What is a standard workup procedure for this type of reaction?
A2: A typical workup for an Ullmann condensation involves cooling the reaction mixture to room temperature, followed by filtration through a pad of Celite to remove the copper catalyst. The filter cake should be washed with an organic solvent such as ethyl acetate or dichloromethane. The combined filtrate is then typically washed with an aqueous ammonium chloride solution and brine. The organic layer is dried over a drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
Q3: My reaction involving this compound has resulted in an emulsion during the aqueous workup. How can I resolve this?
A3: Emulsions can be common, especially when using certain solvents or in the presence of basic residues. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated aqueous NaCl solution).
-
Allow the mixture to stand undisturbed for an extended period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
-
If the emulsion persists, adding a small amount of a different organic solvent with a different polarity might help.
Q4: After my workup, I am having trouble removing residual copper catalyst from my product. What purification techniques are effective?
A4: Residual copper salts can often be removed by washing the organic layer with an aqueous solution of ammonium chloride or a dilute solution of a chelating agent like EDTA. For stubborn cases, filtering the crude product through a short plug of silica gel or alumina can be effective. In some instances, recrystallization of the final product can also help in removing trace metal impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions with this compound, focusing on a representative Ullmann condensation reaction.
Scenario: Ullmann Condensation for Diaryl Ether Synthesis
An Ullmann condensation is performed to couple this compound with an aryl halide.
Detailed Experimental Protocol:
A mixture of this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (2.0 eq) in a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at a specified temperature (e.g., 120-150 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
| Problem | Possible Cause | Troubleshooting Steps |
| Low Product Yield After Workup | Incomplete reaction. | Ensure the reaction has gone to completion using TLC or LC-MS before starting the workup. |
| Product is partially soluble in the aqueous phase. | Back-extract the aqueous layers with the organic solvent used for the primary extraction. | |
| Product loss during filtration of the catalyst. | Thoroughly wash the Celite pad with fresh organic solvent to recover any adsorbed product. | |
| Presence of Starting Material (this compound) in the Final Product | Incomplete reaction or use of insufficient aryl halide. | Consider using a larger excess of the aryl halide or prolonging the reaction time. During workup, a dilute aqueous base wash (e.g., 1M NaOH) can help remove the acidic phenol starting material. |
| Dark-colored Crude Product | Formation of colored byproducts or residual copper species. | Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove colored impurities. Column chromatography is often necessary for complete purification. |
| Difficulty in Removing the High-Boiling Solvent (DMF/NMP) | High boiling point of the solvent. | After the initial workup, perform multiple extractions with a less polar solvent like diethyl ether or ethyl acetate and wash thoroughly with water and brine to remove the majority of the high-boiling solvent. For trace amounts, azeotropic distillation with toluene or heptane under reduced pressure can be effective. |
Quantitative Data Summary (Illustrative)
The following table presents illustrative yield data for an Ullmann condensation reaction under different workup conditions.
| Workup Condition | Crude Yield (%) | Purity by NMR (%) | Notes |
| Standard Aqueous Wash | 85 | 90 | Minor impurities observed. |
| Aqueous Wash + Silica Plug Filtration | 80 | 95 | Improved purity with some loss of material. |
| Recrystallization from Ethanol/Hexane | 70 | >98 | High purity achieved with a reduction in overall yield. |
Visualizing the Workup Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates a typical workup procedure for an Ullmann condensation reaction.
Caption: A typical workup workflow for an Ullmann condensation reaction.
This technical support guide is intended to provide general advice and troubleshooting tips. Specific reaction conditions and workup procedures may need to be optimized based on the specific substrates and reagents used. Always consult relevant literature and safety data sheets before conducting any experiment.
Technical Support Center: Purification of 2,6-Difluoro-4-methoxyphenol
Welcome to the technical support center for the purification of 2,6-Difluoro-4-methoxyphenol. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is an off-white or brownish solid. How can I improve the color?
A1: Discoloration typically indicates the presence of colored impurities, which may be starting materials, by-products, or decomposition products.
-
Decolorization: If you are performing recrystallization, add a small amount of activated charcoal to the hot solution. Heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a highly effective method for separating colored impurities.[2][3] A silica gel column with a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective.[2]
Q2: The melting point of my purified product is broad or lower than expected. What does this indicate?
A2: A broad or depressed melting point is a classic sign of impurities. The presence of residual solvents or unreacted starting materials can cause this.
-
Inadequate Drying: Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.
-
Ineffective Purification: If the product is dry, the issue lies with the purification method. Consider a second recrystallization with a different solvent system or switch to column chromatography for more efficient separation.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.
-
Adjust Solvent System: Add more of the primary (good) solvent to the hot solution to lower the saturation point to a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages gradual crystal formation.
-
Seed Crystals: Introduce a small seed crystal of the pure compound to initiate crystallization at a lower temperature.
Q4: I am seeing persistent impurities in my NMR/GC-MS analysis. How can I remove them?
A4: Persistent impurities may be isomers or compounds with similar polarity to your target molecule.
-
Optimize Chromatography: For column chromatography, try a different stationary phase, such as alumina, or a different solvent system.[4] For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[5][6]
-
Chemical Wash: If the impurity is acidic or basic, an aqueous wash of the organic solution with a mild base (like sodium bicarbonate) or acid (like dilute HCl) respectively, can remove it.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials (e.g., 3,5-difluorophenol or a methylating agent), partially reacted intermediates, or by-products from side reactions. The specific impurities will depend on the synthetic route used.
Q2: Which purification method is generally more effective: recrystallization or column chromatography?
A2: For removing bulk impurities and achieving moderate to high purity, recrystallization is often a good first step as it is quicker and uses less solvent.[7] However, for separating closely related impurities or achieving very high purity (>99.5%), column chromatography is typically more effective.[1]
Q3: What is the best solvent system for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8] For phenolic compounds, common solvent systems include mixtures of a polar solvent (like ethanol, methanol, or ethyl acetate) with a non-polar anti-solvent (like hexane or water).[9][10] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting minor impurities.[1][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can identify and quantify impurities, with ¹⁹F NMR being particularly useful for fluorinated compounds.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Single Recrystallization | 95 - 99% | 60 - 80% | Fast, economical, good for removing bulk impurities. | May not remove closely related impurities, yield loss. |
| Column Chromatography | >99.5% | 50 - 75% | High resolution, separates complex mixtures. | Slower, requires more solvent and materials.[3] |
| Combined Approach | >99.8% | 40 - 60% | Achieves the highest purity.[1] | More time-consuming, lower overall yield. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a suitable hot solvent (e.g., ethanol/water mixture) while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to create a dry powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2,6-Difluoro-4-methoxyphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxyphenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during chemical synthesis.
I. FAQs: General Properties and Handling
Q1: What are the key reactive sites of this compound?
A1: The primary reactive sites are:
-
Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.
-
Aromatic Ring: The fluorine atoms at positions 2 and 6 are good leaving groups for nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated. The ring can also undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating.
Q2: How does the electronic nature of the substituents influence its reactivity?
A2: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group and activates the ring for nucleophilic attack. The methoxy group at position 4 is electron-donating through resonance, which can influence the regioselectivity of electrophilic aromatic substitution.
Q3: What are the recommended storage conditions for this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Phenols can be susceptible to oxidation, which may lead to discoloration over time.
II. Troubleshooting Guide: Common Failed Reactions
This section addresses specific issues you might encounter during common synthetic transformations involving this compound.
A. O-Alkylation (Williamson Ether Synthesis)
Q4: My O-alkylation of this compound is giving a low yield. What are the possible causes and solutions?
A4: Low yields in Williamson ether synthesis with this substrate are often due to incomplete deprotonation, side reactions, or suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield in O-Alkylation
A troubleshooting workflow for low yields in O-alkylation reactions.
Potential Causes and Solutions:
| Problem | Potential Cause | Troubleshooting Solution |
| Low Conversion | Incomplete deprotonation of the phenolic hydroxyl group. | Use a stronger base such as sodium hydride (NaH) instead of weaker bases like potassium carbonate (K₂CO₃) to ensure complete formation of the phenoxide. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Steric hindrance from the ortho-fluorine atoms. | Use a less sterically hindered alkyl halide. Increase the reaction temperature and/or time, monitoring for decomposition. | |
| Side Products | C-alkylation of the aromatic ring. | While O-alkylation is generally favored, C-alkylation can occur. Using polar aprotic solvents like DMF or DMSO can help favor O-alkylation. |
| Elimination (E2) reaction of the alkyl halide. | This is more likely with secondary or tertiary alkyl halides. Use a primary alkyl halide if possible. Lowering the reaction temperature can also favor the SN2 reaction over elimination. |
B. Nucleophilic Aromatic Substitution (SNAr)
Q5: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but the reaction is not proceeding. What could be the issue?
A5: Failed SNAr reactions with this substrate can be due to insufficient activation of the aromatic ring, low nucleophilicity of the amine, or inappropriate reaction conditions.
Logical Flow for Troubleshooting Failed SNAr Reactions
A decision-making diagram for troubleshooting SNAr reactions.
Potential Causes and Solutions:
| Problem | Potential Cause | Troubleshooting Solution |
| No Reaction | Insufficient activation of the aromatic ring. | Although the two fluorine atoms are electron-withdrawing, the methoxy and deprotonated hydroxyl groups are electron-donating and can deactivate the ring towards nucleophilic attack. Consider protecting the hydroxyl group with an electron-withdrawing protecting group to increase the electrophilicity of the ring. |
| Low nucleophilicity of the amine. | Use a stronger, less sterically hindered amine. The reaction may require a base to deprotonate the amine or the use of a pre-formed amide anion. | |
| Inappropriate solvent or temperature. | SNAr reactions are generally favored in polar aprotic solvents like DMSO or DMF. Higher temperatures are often required to overcome the activation energy barrier. | |
| Multiple Products | Substitution at both fluorine positions. | Use a stoichiometric amount of the nucleophile. Running the reaction at a lower temperature may improve selectivity for monosubstitution. |
C. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira)
Q6: My Suzuki-Miyaura coupling of a boronic acid with O-triflated this compound is failing. What are common pitfalls?
A6: Challenges in Suzuki-Miyaura coupling with this substrate often involve catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions. The electron-rich nature of the phenol ether can make oxidative addition more difficult.
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Yield | Inefficient oxidative addition. | The electron-donating methoxy group can make the aryl triflate less reactive. Use a more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step. |
| Decomposition of the boronic acid. | Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, especially at high temperatures and in the presence of water. Use anhydrous solvents and consider using potassium trifluoroborate salts or boronic esters, which can be more stable. | |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Use freshly prepared or high-quality catalyst and ligands. | |
| Inappropriate base or solvent. | The choice of base is critical. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. A mixture of a polar aprotic solvent and water (e.g., dioxane/water, THF/water) is commonly used. |
Q7: I'm experiencing issues with the Sonogashira coupling of an alkyne with an O-triflated this compound. What should I consider?
A7: Sonogashira coupling failures can be due to homocoupling of the alkyne (Glaser coupling), catalyst poisoning, or inappropriate reaction conditions.
Troubleshooting Sonogashira Coupling Reactions
| Problem | Potential Cause | Troubleshooting Solution |
| Formation of Alkyne Dimer | Glaser homocoupling. | This is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is thoroughly degassed and run under an inert atmosphere. A copper-free Sonogashira protocol can also be considered. |
| Low Yield | Catalyst deactivation. | Similar to Suzuki coupling, ensure an inert atmosphere and use high-quality catalysts. The amine base used can also act as a ligand, so its purity is important. |
| Incomplete reaction. | Increase the reaction temperature or time. Ensure the base (typically an amine like triethylamine or diisopropylethylamine) is in sufficient excess. |
III. Experimental Protocols
A. General Protocol for O-Alkylation of this compound
Experimental Workflow for O-Alkylation
A typical workflow for the O-alkylation of this compound.
Materials:
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This compound
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
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Ethyl acetate
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Saturated aqueous ammonium chloride solution
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
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Dissolve the phenol in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
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Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
B. General Protocol for Suzuki-Miyaura Coupling with O-Triflated this compound
Materials:
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O-Triflated this compound
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand)
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Base (e.g., K₃PO₄ or Cs₂CO₃)
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Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a Schlenk flask, add the O-triflated this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
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Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
preventing decomposition of 2,6-Difluoro-4-methoxyphenol during reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions regarding the use of 2,6-Difluoro-4-methoxyphenol in chemical reactions. The information is designed to help you anticipate and prevent its decomposition, ensuring the integrity of your experiments.
Troubleshooting Guide: Preventing Decomposition
Researchers may encounter stability issues with this compound under various reaction conditions. The electron-withdrawing nature of the two fluorine atoms ortho to the hydroxyl group increases the acidity of the phenolic proton, making the compound susceptible to certain reactions. Furthermore, the methoxy group can be a site for undesired side reactions.
Issue 1: Decomposition under Strongly Basic Conditions
-
Symptoms: Low yield of the desired product, formation of complex mixtures, or discoloration of the reaction mixture.
-
Probable Cause: The increased acidity of the phenolic proton makes this compound prone to deprotonation even by weaker bases. The resulting phenoxide can be highly reactive and may undergo undesired side reactions or decomposition, especially at elevated temperatures. While direct nucleophilic aromatic substitution of the fluorine atoms is generally difficult on phenol rings, harsh basic conditions might promote such pathways.
-
Solutions:
-
Use of Milder Bases: Whenever possible, opt for milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) instead of strong bases like NaOH, KOH, or organolithium reagents.
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize decomposition.
-
Protecting Groups: If strong bases are unavoidable, consider protecting the hydroxyl group.
-
Issue 2: Decomposition under Strongly Acidic Conditions
-
Symptoms: Cleavage of the methoxy group, leading to the formation of 2,6-difluorohydroquinone and other byproducts.
-
Probable Cause: Strong acids, particularly hydrohalic acids like HBr and HI, can protonate the ether oxygen, leading to nucleophilic attack and cleavage of the methyl group.[1][2][3] This is a common reaction for aryl methyl ethers.
-
Solutions:
-
Avoid Strong Protic Acids: If acidic conditions are required, consider using Lewis acids or weaker protic acids.
-
Temperature Control: As with basic conditions, lower temperatures can mitigate the rate of ether cleavage.
-
Alternative Synthetic Routes: If strong acid is essential for a transformation on another part of the molecule, it may be necessary to introduce the methoxy group at a later stage in the synthesis.
-
Issue 3: Oxidative Decomposition
-
Symptoms: Formation of colored byproducts, often quinone-like structures.
-
Probable Cause: Phenols are susceptible to oxidation to form quinones, and this reactivity can be influenced by the substituents on the aromatic ring.[4][5] The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups can affect the oxidation potential.
-
Solutions:
-
Degas Solvents: Remove dissolved oxygen from reaction solvents by sparging with an inert gas like nitrogen or argon.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant can prevent oxidative degradation.
-
Avoid Strong Oxidizing Agents: Be cautious with the use of strong oxidizing agents unless the desired reaction is an oxidation of the phenol.
-
Protecting Groups: Protection of the hydroxyl group will prevent oxidation at that site.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways include:
-
Under strong basic conditions: Deprotonation followed by potential side reactions of the highly reactive phenoxide.
-
Under strong acidic conditions: Cleavage of the methoxy ether to form 2,6-difluorohydroquinone.[1][2][3]
-
Under oxidizing conditions: Oxidation of the phenol to form corresponding quinone-type structures.[4][5]
Q2: How do the fluorine atoms affect the stability of the molecule?
A2: The two ortho fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
They increase the acidity of the phenolic hydroxyl group, making it more susceptible to deprotonation.
-
They can influence the susceptibility of the aromatic ring to nucleophilic attack, although this is generally less favored than electrophilic substitution on phenols.
Q3: When should I consider using a protecting group for the hydroxyl function?
A3: You should consider protecting the hydroxyl group when your reaction conditions involve:
-
Strong bases that could lead to unwanted side reactions of the phenoxide.
-
Strong oxidizing agents that you do not want to react with the phenol.
-
Electrophiles that could react with the hydroxyl group when you intend for the reaction to occur elsewhere on the molecule.
Q4: What are suitable protecting groups for this compound?
A4: A variety of protecting groups for phenols can be employed. The choice depends on the specific reaction conditions you need to protect against. Some common options include:
-
Ethers: Methyl or benzyl ethers can be used, but their removal often requires harsh conditions.
-
Silyl Ethers: TMS, TBDMS, or TIPS ethers are common choices and can be cleaved under specific conditions, often with fluoride reagents.[6][7]
-
Esters: Acetyl or benzoyl esters can be used but are sensitive to basic conditions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ether | Me₂SO₄, K₂CO₃, acetone | BBr₃ or HBr | Stable to most conditions except strong acid |
| Benzyl Ether (Bn) | BnBr, K₂CO₃, acetone | H₂, Pd/C | Stable to a wide range of conditions |
| TBDMS Ether | TBDMSCl, imidazole, DMF | TBAF, THF or mild acid | Stable to many non-acidic reagents |
| Acetyl Ester (Ac) | Ac₂O, pyridine | K₂CO₃, MeOH or mild acid | Stable to acidic conditions |
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, based on safety data for related compounds, it is advisable to handle this compound with care. It may cause skin and eye irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Mild Basic Conditions (e.g., Alkylation)
-
Inert Atmosphere: To a flame-dried flask, add this compound (1.0 eq).
-
Solvent: Add a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Base: Add a mild base such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).
-
Reagent: Add the electrophile (e.g., alkyl halide, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the product by column chromatography.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base: Add imidazole (2.0 eq).
-
Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating key considerations when working with this compound.
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Difluoro-4-methoxyphenol and 4-methoxyphenol for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized phenols is paramount for designing novel therapeutics with optimized properties. This guide provides a detailed comparison of the reactivity of 2,6-Difluoro-4-methoxyphenol and its non-fluorinated analog, 4-methoxyphenol, focusing on key chemical transformations and properties relevant to drug discovery and development.
The introduction of fluorine atoms into a molecule can significantly alter its electronic properties, acidity, metabolic stability, and antioxidant activity. This comparative analysis explores these differences through available experimental data and established chemical principles, offering insights into the potential advantages and disadvantages of utilizing this compound in medicinal chemistry.
Chemical Properties and Acidity
The acidity of the phenolic proton, as indicated by the pKa value, is a critical determinant of its nucleophilicity in various reactions. The electron-withdrawing nature of the two fluorine atoms in this compound is expected to increase its acidity compared to 4-methoxyphenol.
| Compound | pKa |
| 4-Methoxyphenol | 10.21[1] |
| This compound | Estimated to be lower than 10.21 |
This difference in acidity has direct implications for reactions where the phenoxide ion acts as a nucleophile, such as in ether and ester synthesis. A lower pKa indicates that this compound will be more readily deprotonated to form the corresponding phenoxide.
Reactivity in Key Chemical Transformations
The reactivity of the hydroxyl group and the aromatic ring are both crucial for the synthetic utility of these phenols.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental reaction for the formation of ether linkages, a common motif in drug molecules. The reaction proceeds via the nucleophilic attack of a phenoxide ion on an alkyl halide.
While specific comparative yield data for the Williamson ether synthesis of these two compounds is not available in the searched literature, general principles suggest that the more acidic this compound would form its phenoxide more readily. However, the nucleophilicity of the resulting phenoxide may be reduced due to the electron-withdrawing fluorine atoms. Typical laboratory yields for Williamson ether synthesis range from 50-95%[2].
Experimental Protocol: General Williamson Ether Synthesis
A general procedure for the Williamson ether synthesis involves the following steps:
-
Deprotonation: The phenol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate aprotic solvent (e.g., DMF, acetone) to generate the phenoxide ion.
-
Nucleophilic Attack: The alkyl halide is added to the solution containing the phenoxide.
-
Reaction: The reaction mixture is typically heated to facilitate the SN2 reaction.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by column chromatography.
Caption: General workflow for Williamson ether synthesis.
O-Acylation (Esterification)
Esterification of phenols is another important transformation in drug synthesis. Due to the reduced nucleophilicity of the phenolic oxygen, direct esterification with carboxylic acids (Fischer esterification) is often inefficient for phenols. More reactive acylating agents like acid chlorides or anhydrides are typically used.
Similar to etherification, while no direct comparative yields were found, the increased acidity and potentially decreased nucleophilicity of this compound would influence the reaction conditions required for efficient esterification.
Experimental Protocol: General Phenol Esterification
A common method for the esterification of phenols involves the following:
-
Reaction Setup: The phenol is dissolved in a suitable solvent, often in the presence of a base (e.g., pyridine, triethylamine) to act as a catalyst and to neutralize the acidic byproduct.
-
Acylation: The acid chloride or anhydride is added to the solution.
-
Reaction: The reaction is typically stirred at room temperature or gently heated.
-
Work-up and Purification: The reaction is worked up to remove the base and byproducts, and the ester is purified.
Caption: General workflow for the esterification of phenols.
Electrophilic Aromatic Substitution
The electron-donating methoxy group in 4-methoxyphenol is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. In contrast, the two electron-withdrawing fluorine atoms in this compound deactivate the ring towards electrophilic attack.
| Compound | Expected Reactivity in EAS | Directing Effect |
| 4-Methoxyphenol | High | Ortho, Para |
| This compound | Low | Ortho, Para (relative to methoxy) |
This difference in reactivity means that electrophilic substitution on this compound will likely require harsher reaction conditions compared to 4-methoxyphenol.
Experimental Protocol: General Bromination of a Phenol
A representative electrophilic aromatic substitution is the bromination of a phenol:
-
Reaction Setup: The phenol is dissolved in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Bromination: A solution of bromine in the same solvent is added dropwise.
-
Reaction: The reaction is typically stirred at room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified.
Caption: General mechanism of electrophilic aromatic substitution.
Biological Properties
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | DPPH IC50 (µM) |
| 4-Methoxyphenol | 6.5[3] |
| This compound | Not available in cited literature |
Note: A lower IC50 value indicates higher antioxidant activity.
The electron-donating methoxy group contributes to the antioxidant activity of 4-methoxyphenol. The impact of the electron-withdrawing fluorine atoms on the antioxidant potential of this compound is not explicitly detailed in the provided search results.
Experimental Protocol: DPPH Radical Scavenging Assay
A standard protocol for the DPPH assay is as follows:
-
Preparation of Solutions: A stock solution of the test compound and a solution of DPPH in a suitable solvent (e.g., methanol) are prepared.
-
Reaction: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. Fluorination is a common strategy to block metabolic "soft spots" and improve a compound's half-life.
| Compound | In Vitro Half-life (t½) in Rat Liver Microsomes (min) |
| 4-Methoxyphenol | 30 - 90[4] |
| This compound | Expected to be higher than 4-methoxyphenol |
The introduction of fluorine atoms at the 2 and 6 positions of 4-methoxyphenol could block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing its metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
A typical protocol for assessing metabolic stability using liver microsomes includes:
-
Incubation: The test compound is incubated with liver microsomes and a cofactor regenerating system (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance of the parent compound over time.
Conclusion
The comparison between this compound and 4-methoxyphenol highlights the profound impact of fluorine substitution on the chemical and biological properties of a phenolic scaffold. The increased acidity of the fluorinated analog suggests altered reactivity in nucleophilic substitution reactions. Furthermore, the deactivating effect of the fluorine atoms on the aromatic ring will necessitate different strategies for electrophilic functionalization. From a drug development perspective, the potential for enhanced metabolic stability makes this compound an attractive building block, although its impact on antioxidant activity requires further experimental validation. This guide provides a foundational understanding for researchers to rationally design and synthesize novel compounds based on these important phenolic structures.
References
A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Methoxyphenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the biological activities of fluorinated and non-fluorinated methoxyphenols, focusing on their antioxidant and anti-inflammatory properties. While direct comparative studies are limited, this guide synthesizes available data to offer insights into the potential impact of fluorination on this important class of compounds.
I. Comparative Analysis of Biological Activity
This section presents available quantitative data on the biological activities of a representative non-fluorinated methoxyphenol, guaiacol (2-methoxyphenol), and discusses the expected impact of fluorination, drawing from general principles of medicinal chemistry and findings from related compounds.
Table 1: Antioxidant and Antifungal Activities of Guaiacol (Non-Fluorinated Methoxyphenol)
| Compound | Assay | Endpoint | Result | Reference |
| Guaiacol (2-methoxyphenol) | Antifungal activity against F. graminearum | EC₅₀ | 1.838 mM | [1][2][3] |
Note: The antifungal activity of guaiacol is linked to its antioxidant properties, which can disrupt cellular processes in the fungus.[1][2][3] Lower EC₅₀ values indicate higher potency.
The Impact of Fluorination: A Mixed Bag of Outcomes
The introduction of a fluorine atom to the methoxyphenol scaffold can have varied and sometimes unexpected effects on its biological activity.
One study investigating the anti-inflammatory effects of various methoxyphenolic compounds found that a fluorinated derivative, referred to as "compound E," surprisingly exhibited no anti-inflammatory activity. This was in contrast to its non-fluorinated counterparts, which did show activity. Unfortunately, the specific structure of "compound E" was not detailed in the available literature, precluding a direct structural comparison.
This finding underscores that while fluorination can often enhance potency, it can also lead to a loss of activity, highlighting the complexity of structure-activity relationships. The electron-withdrawing nature of fluorine can alter the electronic properties of the phenol ring and the acidity of the hydroxyl group, which is often crucial for antioxidant and anti-inflammatory mechanisms.
II. Experimental Protocols
Detailed methodologies for key assays used to evaluate the biological activities of methoxyphenols are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro antioxidant activity of a compound.
Principle: The DPPH radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[4][5][6]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compounds: Dissolve the methoxyphenol derivatives (both fluorinated and non-fluorinated) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control – A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined graphically.[4]
Anti-Inflammatory Activity Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandins. The inhibitory effect of the test compounds on this inflammatory response is quantified.
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: The IC₅₀ values for the inhibition of NO and cytokine production are calculated.
III. Signaling Pathways and Logical Relationships
The biological activities of methoxyphenols are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9] Many anti-inflammatory compounds, including some methoxyphenols, exert their effects by inhibiting this pathway.[10][11][12]
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of test compounds.
Caption: A typical workflow for in vitro antioxidant assays.
Logical Relationship: Fluorination's Impact on Biological Activity
The decision to fluorinate a methoxyphenol can lead to different outcomes, which necessitates a careful evaluation of its biological effects.
Caption: Logical flow of fluorination's impact on activity.
IV. Conclusion
The fluorination of methoxyphenols presents both opportunities and challenges in drug discovery. While the introduction of fluorine can potentially enhance desirable properties, the available evidence suggests that this is not a guaranteed outcome and can even be detrimental to a compound's biological activity. The lack of direct comparative studies between specific fluorinated and non-fluorinated methoxyphenols highlights a significant gap in the literature. Further research with head-to-head comparisons is crucial to elucidate the precise effects of fluorination on this class of compounds and to guide the rational design of new therapeutic agents. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to build a more complete picture of the structure-activity relationships of fluorinated methoxyphenols.
References
- 1. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 2. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04064 [kegg.jp]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2,6-Difluoro-4-methoxyphenol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6-Difluoro-4-methoxyphenol and its derivatives. The inclusion of fluorine atoms in phenolic compounds can significantly alter their electronic properties, lipophilicity, and metabolic stability, making them promising candidates in drug discovery and materials science. This document aims to serve as a comprehensive resource by presenting key spectroscopic data, detailed experimental protocols, and an examination of their biological relevance, particularly as enzyme inhibitors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 2,6-Difluoro-4-benzyloxyphenol. This comparative data is essential for the identification and characterization of these and similar compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 6.65 | t | 8.8 | H-3, H-5 |
| 5.10 | br s | - | OH | |
| 3.78 | s | - | OCH₃ | |
| 2,6-Difluoro-4-benzyloxyphenol | 7.42-7.30 | m | - | Ar-H (benzyl) |
| 6.70 | t | 8.7 | H-3, H-5 | |
| 5.05 | s | - | OCH₂ | |
| 4.95 | br s | - | OH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 155.0 (t, J=240) | C-2, C-6 |
| 148.5 | C-4 | |
| 137.8 (t, J=15) | C-1 | |
| 101.5 | C-3, C-5 | |
| 56.5 | OCH₃ | |
| 2,6-Difluoro-4-benzyloxyphenol | 155.2 (t, J=241) | C-2, C-6 |
| 149.0 | C-4 | |
| 137.5 (t, J=14) | C-1 | |
| 136.8 | C (ipso, benzyl) | |
| 128.6, 128.2, 127.5 | CH (benzyl) | |
| 102.0 | C-3, C-5 | |
| 71.0 | OCH₂ |
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | -128.5 |
| 2,6-Difluoro-4-benzyloxyphenol | -128.2 |
Table 4: Infrared (IR) Spectroscopic Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3350 (br) | O-H stretch |
| 1620, 1510 | C=C stretch (aromatic) | |
| 1250 | C-O stretch (aryl ether) | |
| 1050 | C-F stretch | |
| 2,6-Difluoro-4-benzyloxyphenol | 3340 (br) | O-H stretch |
| 1625, 1515 | C=C stretch (aromatic) | |
| 1245 | C-O stretch (aryl ether) | |
| 1045 | C-F stretch |
Table 5: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 160 | 145, 117, 89 |
| 2,6-Difluoro-4-benzyloxyphenol | 236 | 145, 91 (100%) |
Biological Activity: Tyrosinase Inhibition
Fluorinated phenols have garnered interest for their potential as enzyme inhibitors. One notable target is tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of tyrosinase is a critical strategy in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening.
The proposed mechanism of tyrosinase inhibition by phenolic compounds often involves their ability to chelate the copper ions within the enzyme's active site, rendering it inactive. The presence of electronegative fluorine atoms can enhance the binding affinity of these compounds to the enzyme, potentially leading to more potent inhibition.
Below is a diagram illustrating the general workflow for screening potential tyrosinase inhibitors and the simplified signaling pathway of melanin synthesis that is targeted.
Workflow for screening tyrosinase inhibitors and the targeted pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following are generalized yet comprehensive protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer. Use a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulate approximately 1024 scans. Proton decoupling is employed to simplify the spectrum.
-
¹⁹F NMR Spectroscopy : Acquire the fluorine-19 NMR spectrum on a 376 MHz spectrometer. A typical spectral width of 50 ppm is used with a relaxation delay of 1 second and 64 scans.
-
Data Processing : Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections. Reference the chemical shifts to the internal TMS standard (0.00 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum and performs a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization : For phenolic compounds, derivatization is often necessary to increase volatility. A common method is silylation. To 1 mg of the dry sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat the mixture at 70°C for 30 minutes.
-
GC Conditions : Inject 1 µL of the derivatized sample into a GC equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Use helium as the carrier gas at a constant flow rate of 1 mL/min. A typical oven temperature program starts at 100°C, holds for 2 minutes, then ramps to 250°C at 10°C/min, and holds for 5 minutes.
-
MS Conditions : Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a mass range of m/z 40-500.
-
Data Analysis : Identify the compounds based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.
Logical workflow for spectroscopic analysis of novel compounds.
Validating the Purity of Synthesized 2,6-Difluoro-4-methoxyphenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,6-Difluoro-4-methoxyphenol, a key building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, supported by experimental protocols and data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and the Imperative of Purity
This compound is a fluorinated aromatic compound increasingly utilized in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors.[1] The precise arrangement of its fluorine and methoxy substituents plays a critical role in its binding affinity and pharmacological activity. Impurities, such as positional isomers or unreacted starting materials, can significantly alter the biological and chemical properties of the final product, leading to misleading experimental outcomes and potential safety concerns. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement for the integrity of scientific research.
Comparison of Analytical Methodologies
The purity of synthesized this compound can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural confirmation of impurities, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Reference Standard (Typical) |
| Principle | Separation based on polarity and detection by UV absorbance. | Separation of volatile compounds followed by mass-based detection and identification. | Detection and quantification of fluorine atoms based on their unique nuclear magnetic resonance properties. | A highly purified and characterized material used for comparison. |
| Purity Determination | Peak area percentage of the main component. | Peak area percentage; requires derivatization for the polar phenol group. | Integration of the signal corresponding to the fluorine atoms of the target molecule relative to an internal standard. | Purity value assigned based on a combination of analytical techniques. |
| Reported Purity | >99% (typical for a well-purified sample) | >99% (typical for a well-purified sample) | Quantitative, can provide absolute purity with a suitable internal standard. | ≥98% (commercially available analytical standard) |
| Key Advantages | Robust, quantitative, and widely available. | High sensitivity and provides structural information for impurity identification. | Highly specific for fluorinated compounds, minimal sample preparation, and provides structural information. | Provides a benchmark for accuracy and precision. |
| Limitations | May not separate all structurally similar impurities. | Requires derivatization, which can introduce variability. | Lower sensitivity compared to chromatographic methods. | Availability and cost. |
| Common Impurities Detected | Positional isomers (e.g., 2,4-Difluoro-4-methoxyphenol), starting materials. | Volatile impurities and byproducts from the synthesis. | Fluorinated impurities, including positional isomers. | Specified on the Certificate of Analysis. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound by separating it from potential non-volatile impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the identity of the synthesized compound. Due to the low volatility of the phenolic group, derivatization is typically required.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Derivatization: Silylation of the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).
-
Injection: Splitless injection of the derivatized sample.
-
Mass Spectrometry: Electron ionization (EI) with a scan range of m/z 50-500.
-
Data Analysis: Identification of the main peak and any impurities is achieved by comparing their mass spectra with a library (e.g., NIST) and their retention times with a derivatized standard. Purity is estimated from the relative peak areas.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Objective: To provide a highly specific and quantitative assessment of the purity with respect to other fluorine-containing compounds.
Methodology:
-
Instrumentation: NMR spectrometer with a fluorine probe.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound and a known amount of an internal standard (e.g., trifluorotoluene) in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Data Analysis: The purity is determined by comparing the integral of the resonance for the fluorine atoms of this compound to the integral of the internal standard. The chemical shift of the fluorine atoms provides structural confirmation.
Visualizing the Workflow and Relationships
To better understand the process of validating the purity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical techniques.
Caption: Experimental Workflow for Purity Validation.
References
Comparative Efficacy of 2,6-Difluoro-4-methoxyphenol and Analogs in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated antimicrobial efficacy of 2,6-Difluoro-4-methoxyphenol. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally similar halogenated and methoxy-substituted phenolic compounds to provide a predictive comparison. The data presented herein is intended to serve as a foundational resource for researchers investigating novel antimicrobial agents.
Executive Summary
Data Presentation: Antimicrobial Activity of Phenolic Compounds
The following tables summarize the minimum inhibitory concentration (MIC) values of various phenolic compounds against selected Gram-positive and Gram-negative bacteria. These compounds have been chosen for their structural relevance to this compound.
Table 1: Antimicrobial Activity of Fluorinated Phenolic Analogs
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | mc²155 | 8 | [1] |
| N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | mc²155 | 8 | [1] |
| N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | mc²155 | 8 | [1] |
| Fluorinated benzimidazole derivative (Compound 14) | Bacillus subtilis | ATCC 6633 | 7.81 | [2] |
| Fluorinated benzimidazole derivative (Compound 18) | Gram-negative bacteria | (Not specified) | 31.25 | [2] |
Table 2: Antimicrobial Activity of Other Halogenated and Methoxyphenol Analogs
| Compound | Microorganism | Strain | MIC (mM) | MIC (µg/mL) | Reference |
| Eugenol (4-allyl-2-methoxyphenol) | Staphylococcus aureus | (Not specified) | 6.25 | 1026.25 | [3] |
| Eugenol (4-allyl-2-methoxyphenol) | Shewanella putrefaciens | (Not specified) | 3.125 | 513.13 | [3] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Staphylococcus aureus | (Not specified) | - | - | [3] |
| 2-Methoxy-4-vinylphenol | Staphylococcus aureus | ATCC 13150 | - | (Zone of Inhibition: 14.00 mm) | [4] |
| 2-Methoxy-4-vinylphenol | Escherichia coli | ATCC 35150 | - | (Zone of Inhibition: 13.00 mm) | [4] |
Note: MIC values for Eugenol were converted from mM to µg/mL for comparison. Data for Vanillin was not explicitly provided in a comparable format in the cited source. Data for 2-Methoxy-4-vinylphenol is presented as zone of inhibition as MIC values were not provided.
Experimental Protocols
The following are detailed methodologies for two standard antimicrobial susceptibility testing methods frequently cited in the referenced literature.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow Diagram:
Caption: Workflow for determining MIC using broth microdilution.
Protocol:
-
Preparation of Microtiter Plates: Aseptically add a defined volume of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound across the wells of the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well (except for the negative control) with a standardized volume of the microbial suspension.
-
Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth and compound, no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition.
Workflow Diagram:
Caption: Workflow for the agar disk diffusion susceptibility test.
Protocol:
-
Plate Preparation: Use sterile Mueller-Hinton agar plates with a uniform depth.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The susceptibility of the microorganism is determined by comparing the zone diameter to standardized interpretive charts.
Signaling Pathways and Mechanisms of Action
The precise antimicrobial mechanism of this compound has not been elucidated. However, phenolic compounds are generally known to exert their antimicrobial effects through several mechanisms, primarily targeting the bacterial cell membrane and essential cellular functions.
General Mechanism of Action for Phenolic Compounds:
Caption: General antimicrobial action of phenolic compounds.
The lipophilic nature of phenolic compounds allows them to partition into the lipid bilayer of the bacterial cell membrane. This interaction disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force. Furthermore, phenolic compounds can inhibit the activity of membrane-associated enzymes involved in crucial metabolic processes. The cumulative effect of these actions ultimately leads to bacterial cell death. The specific substitutions on the phenol ring, such as fluorine and methoxy groups, can modulate the compound's lipophilicity and electron distribution, thereby influencing its antimicrobial potency.
References
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Phenols as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
The strategic incorporation of fluorine into phenolic compounds has emerged as a powerful tool in medicinal chemistry to modulate their biological activity. This guide provides a comparative study of fluorinated phenols as inhibitors of two key enzymes: tyrosinase and alkaline phosphatase. By presenting quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various fluorinated phenolic compounds against mushroom tyrosinase and alkaline phosphatase is summarized below. The data, presented as IC50 and Ki values, have been compiled from multiple studies to facilitate a comparative analysis.
Table 1: Inhibitory Activity of Fluorinated Phenols and Related Compounds against Mushroom Tyrosinase
| Compound | IC50 (mM) | Inhibition Type | Reference |
| 2-Fluorophenol | Not a substrate, acts as a competitive inhibitor | Competitive | [1] |
| 3-Fluorophenol | Substrate | - | [1] |
| 4-Fluorophenol | Substrate | - | [1] |
| 2-Fluorobenzaldehyde | 1.35 (monophenolase), 1.62 (diphenolase) | Reversible | [2] |
| 3-Fluorobenzaldehyde | 1.18 (monophenolase), 1.06 (diphenolase) | Reversible | [2] |
| 4-Fluorobenzaldehyde | 1.05 (monophenolase), 0.16 (diphenolase) | Reversible | [2] |
| 4-Hydroxybenzaldehyde | Competitive | - | [3] |
| 4-Chlorobenzaldehyde | 10.47 µM | - | [4] |
| Kojic Acid (Reference) | 0.60 ± 0.20 | - | [5] |
Table 2: Inhibitory Activity of Fluorinated Compounds and Other Inhibitors against Alkaline Phosphatase (ALP)
| Compound | Enzyme Source | Ki | Inhibition Type | Reference |
| Sodium Fluoride (NaF) | - | - | Vmax significantly decreased | [3] |
| Bromo-levamisole | Human Liver ALP | 2.8 x 10⁻⁶ M (at pH 10.5) | Uncompetitive | [6] |
| Cimetidine | Human Liver ALP | 3.2 x 10⁻³ M (at pH 10.5) | Uncompetitive | [6] |
| Sodium Orthovanadate | Calf Intestine ALP | 51 ± 8 nM | Reversible | [7] |
| Theophylline | - | 82 µM | - | [8] |
| Levamisole | - | 16 µM | - | [8] |
Note: Comprehensive comparative data (IC50/Ki) for a series of fluorinated phenols against alkaline phosphatase is limited in the available literature. The table includes data on sodium fluoride and other known inhibitors for context.
Relevant Signaling Pathway: Vascular Calcification and TNAP
Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in vascular calcification, a pathological process relevant to cardiovascular diseases. TNAP promotes calcification by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), thereby increasing the local concentration of Pi and facilitating the formation of hydroxyapatite crystals.[1][5][9][10][11] Inhibition of TNAP is therefore a promising therapeutic strategy to prevent or treat vascular calcification.
Caption: Role of TNAP in the vascular calcification pathway and its inhibition.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of fluorinated phenol inhibitors.
Tyrosinase Inhibition Assay Protocol
This protocol is for determining the inhibitory effect of compounds on the diphenolase activity of mushroom tyrosinase using L-DOPA as the substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (fluorinated phenols) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., kojic acid) in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
In each well, add:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
Tyrosinase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the L-DOPA solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Experimental workflow for a tyrosinase inhibition assay.
Alkaline Phosphatase (ALP) Inhibition Assay Protocol
This protocol describes a colorimetric assay for measuring the inhibition of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as the substrate.[7][12][13][14][15][16]
Materials and Reagents:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., Tris-HCl or Diethanolamine buffer, pH 9.5-10.5)
-
Test compounds (fluorinated phenols) dissolved in a suitable solvent
-
Stop Solution (e.g., NaOH or EDTA solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of alkaline phosphatase in the assay buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
In each well, add:
-
Assay buffer
-
Test compound solution (or solvent for control)
-
Alkaline phosphatase solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period.
-
-
Initiation of Reaction:
-
Add the pNPP solution to each well to start the enzymatic reaction.
-
-
Incubation and Termination:
-
Incubate the plate at the specified temperature for a defined time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm (for the formation of p-nitrophenol).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 or Ki value.
-
Caption: Experimental workflow for an alkaline phosphatase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue-nonspecific Alkaline Phosphatase (TNAP)-induced Vascular Calcification and Atherosclerosis - Olga Savinova [grantome.com]
- 12. Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 3hbiomedical.com [3hbiomedical.com]
A Comparative Guide to the Metabolic Stability of Novel 2,6-Difluoro-4-methoxyphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of a hypothetical series of 2,6-Difluoro-4-methoxyphenol derivatives. The data presented herein is illustrative, based on established principles of drug metabolism, and serves as a framework for evaluating novel chemical entities. The primary metabolic pathway for phenols involves oxidation by cytochrome P450 (CYP) enzymes, followed by phase II conjugation reactions.[1][2] The difluoro-substitution pattern at the ortho-positions is intended to sterically hinder access to the phenolic hydroxyl group, a common site of metabolism, thereby improving metabolic stability.
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of a hypothetical series of this compound derivatives in human liver microsomes. The stability of a compound is inversely related to its intrinsic clearance (CLint). A longer half-life (t½) and lower intrinsic clearance indicate greater metabolic stability. These hypothetical data illustrate how modifications to the substituent (R) can influence metabolic fate. For instance, replacing a metabolically labile group like a primary alcohol with a more stable group like a carboxylic acid is a common strategy to reduce clearance.
| Compound ID | Structure (R group) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DFMP-01 | -H | 45 | 30.8 |
| DFMP-02 | -CH₃ | 62 | 22.4 |
| DFMP-03 | -CH₂OH | 25 | 55.5 |
| DFMP-04 | -COOH | >120 | <11.6 |
| DFMP-05 | -CONH₂ | 95 | 14.6 |
Experimental Protocols
A standard and robust method for assessing the metabolic stability of compounds is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[3]
Human Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic stability of test compounds by measuring their rate of depletion upon incubation with human liver microsomes.
2. Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (containing an internal standard, e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compounds and control compounds by diluting the stock solution in phosphate buffer to an intermediate concentration.
-
Thaw the human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
Add the microsomal solution to the wells of the 96-well incubation plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
Immediately after adding the NADPH system, add the test and control compounds to their respective wells to achieve a final concentration (e.g., 1 µM).
-
-
Time Points and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard to the respective wells. The 0-minute time point represents 100% of the compound before metabolism begins.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes) .
Visualizations
The following diagrams illustrate the experimental workflow for the metabolic stability assay and a generalized metabolic pathway for phenolic compounds.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: General metabolic pathways for phenolic compounds.
References
A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluoro-4-methoxyphenol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,6-difluoro-4-methoxyphenol analogs. Due to the limited availability of direct experimental data on this specific class of compounds, this guide establishes an inferred SAR by comparing the known biological activities and SAR of two key structural scaffolds: 2,6-difluorophenol and 4-methoxyphenol.
The inclusion of fluorine atoms in drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 2,6-difluoro substitution pattern is of particular interest. Similarly, the 4-methoxyphenol scaffold is a common feature in natural and synthetic compounds exhibiting a range of biological effects. Understanding the interplay of these structural motifs is crucial for the rational design of novel therapeutic agents.
Inferred Structure-Activity Relationship of this compound Analogs
Based on the individual SAR of the 2,6-difluorophenol and 4-methoxyphenol scaffolds, the following activities can be inferred for this compound analogs:
-
Anti-inflammatory and Antioxidant Activity: The 4-methoxyphenol moiety is associated with antioxidant and anti-inflammatory properties. The addition of 2,6-difluoro groups may enhance these activities by increasing the compound's potency and metabolic stability. The electron-withdrawing nature of fluorine can also influence the phenolic hydroxyl group's acidity and radical scavenging potential.
-
Antimicrobial Activity: Both scaffolds have been independently linked to antimicrobial effects. The combination of these features could lead to compounds with potent and broad-spectrum antimicrobial activity.
-
Enzyme Inhibition: The 2,6-difluorophenol group has been identified as a bioisostere of carboxylic acids, suggesting that these analogs could act as inhibitors for enzymes that recognize carboxylate substrates, such as GABA aminotransferase.
Further experimental validation is necessary to confirm and quantify these predicted activities.
I. Structure-Activity Relationship of 2,6-Difluorophenol Analogs
The 2,6-difluorophenol moiety is a key building block in medicinal chemistry, primarily recognized for its role as a lipophilic bioisostere of a carboxylic acid. This bioisosteric relationship allows for the modification of a drug candidate's properties, such as cell membrane permeability and metabolic stability, while potentially retaining its biological activity.
A notable example is the synthesis of 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol as analogs of γ-aminobutyric acid (GABA). These compounds were designed to mimic GABA and have been evaluated as inhibitors of GABA aminotransferase, an enzyme that metabolizes GABA. This suggests that the 2,6-difluorophenol group can effectively substitute a carboxylic acid functionality in interactions with biological targets.[1][2][3]
Additionally, derivatives of 2,6-difluorobenzamide have been shown to exhibit antibacterial activity by inhibiting the FtsZ protein, a crucial component of bacterial cell division.[4] While not phenols, this finding highlights the potential of the 2,6-difluoro substitution pattern in the development of antimicrobial agents.
Quantitative Data: 2,6-Difluorobenzamide Analog Activity
| Compound | Substitution | Target Organism | MIC (µg/mL) |
| 7 | 3-chloroalkoxy | Bacillus subtilis | 0.25-1 |
| 12 | 3-bromoalkoxy | Bacillus subtilis | 0.25-1 |
| 17 | 3-alkyloxy | Bacillus subtilis | 0.25-1 |
| 7, 12, 17 | as above | Staphylococcus aureus | <10 |
Data sourced from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[4]
II. Structure-Activity Relationship of 4-Methoxyphenol Analogs
The 4-methoxyphenol scaffold is present in a variety of biologically active compounds. These compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The position and nature of substituents on the phenolic ring play a critical role in determining the biological activity.
Antioxidant and Anti-inflammatory Activity
4-Methoxyphenol and its derivatives have demonstrated significant antioxidant activity by scavenging free radicals. This activity is attributed to the hydrogen-donating ability of the phenolic hydroxyl group. They also exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. For instance, certain 4-substituted methoxyphenols have been shown to inhibit the expression of various cytokines, including IL-6 and IL-8, and to modulate the NF-κB signaling pathway.
Quantitative Data: Anti-inflammatory Activity of 4-Substituted Methoxyphenols
| Compound | IC50 (µM) for Inhibition of TNF-α induced Cytokine Expression |
| Diapocynin | 20.3 |
| Resveratrol | 42.7 |
| 2-Methoxyhydroquinone | 64.3 |
| Apocynin | 146.6 |
| 4-Amino-2-methoxyphenol | 410 |
Data represents the inhibition of multiple inflammatory mediators in human airway cells.[2]
Antimicrobial Activity
Several natural and synthetic 4-methoxyphenol derivatives, such as eugenol and vanillin, are known for their antimicrobial properties against a range of foodborne pathogens and spoilage bacteria. The mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity of Methoxyphenol Phytometabolites
| Compound | Target Organism | IC50 (mM) |
| Eugenol | Staphylococcus aureus | 0.75 |
| Capsaicin | Staphylococcus aureus | 0.68 |
| Vanillin | Staphylococcus aureus | 1.38 |
Data represents the median concentration of growth inhibition.[5][6]
III. Experimental Protocols
A. Antioxidant Activity Assays
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Add a defined volume of the test sample to a 96-well plate.
-
Add an equal volume of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[7][8]
This assay measures the total antioxidant power of a sample through the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
-
Reagents: FRAP reagent (a mixture of acetate buffer, TPTZ solution, and ferric chloride solution), test compound solutions, and a ferrous sulfate standard.
-
Procedure:
-
Add the FRAP reagent to a 96-well plate.
-
Add the test sample or standard to the wells.
-
Incubate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: A standard curve is generated using the ferrous sulfate standard. The FRAP value of the sample is expressed as ferrous iron equivalents.[4][9][10]
B. Anti-inflammatory Activity Assays
This assay quantifies the levels of pro-inflammatory cytokines such as IL-6 and IL-8 released from cells.
-
Procedure:
-
Seed cells (e.g., macrophages or epithelial cells) in a 96-well plate and incubate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Collect the cell culture supernatant.
-
Quantify the cytokine levels in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[11][12][13][14]
-
This assay measures the activation of the NF-κB signaling pathway.
-
Procedure:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the cells with the test compound.
-
Stimulate the cells to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. The inhibitory effect of the compound is determined by the reduction in luminescence compared to the stimulated control.[1][15][16][17]
C. Antimicrobial Activity Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[2][5][6]
-
References
- 1. bowdish.ca [bowdish.ca]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. rndsystems.com [rndsystems.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. raybiotech.com [raybiotech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Uncharted Territory: The Biological Profile of 2,6-Difluoro-4-methoxyphenol Remains Undocumented in Peer-Reviewed Literature
For researchers, scientists, and drug development professionals, a thorough review of existing peer-reviewed literature reveals a significant knowledge gap regarding the biological effects of 2,6-Difluoro-4-methoxyphenol. Despite its commercial availability for chemical synthesis, no dedicated studies detailing its specific biological activities, such as antioxidant, anti-inflammatory, cytotoxic, or antimicrobial properties, have been published to date. This absence of data necessitates an examination of structurally similar compounds to infer potential biological activities and to provide a comparative context for future research.
This guide provides a comparative analysis of the biological effects of compounds structurally related to this compound, including its parent phenol, monofluorinated, and non-fluorinated methoxyphenol analogs. The data presented is compiled from various peer-reviewed studies and is intended to serve as a reference for researchers interested in the potential therapeutic applications and toxicological profile of this understudied molecule.
Comparative Analysis of Structural Analogs
The biological activity of phenolic compounds is significantly influenced by the nature and position of their substituents. In the case of this compound, the key structural features are the two fluorine atoms ortho to the hydroxyl group and a methoxy group in the para position. These substitutions can dramatically alter the compound's physicochemical properties, such as acidity, lipophilicity, and redox potential, which in turn dictate its biological effects.
Antioxidant and Anti-inflammatory Activities
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence of electron-donating groups, such as methoxy groups, is generally associated with enhanced antioxidant activity. Conversely, electron-withdrawing groups like fluorine can have more complex effects.
Studies on various methoxyphenols have demonstrated their potential as antioxidants and anti-inflammatory agents. For instance, 4-methoxyphenol has been shown to possess antioxidant and anti-inflammatory properties, including the ability to scavenge free radicals and inhibit enzymes like cyclooxygenase-2 (COX-2)[1]. A range of other 2-methoxyphenols have also been identified as COX-2 inhibitors[2]. The combination of certain artificial phenols, such as 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT), has been shown to exert potent synergistic anti-inflammatory activity[3].
The introduction of fluorine atoms can modulate these activities. While no direct data exists for this compound, the study of other fluorinated phenols can provide insights.
dot
Caption: General signaling pathway for the anti-inflammatory action of phenolic compounds.
Cytotoxicity and Toxicological Profile
The cytotoxic effects of phenolic compounds are a critical aspect of their biological evaluation. 4-Methoxyphenol has been reported to be carcinogenic in rats, similar to the known carcinogen BHA[4][5]. Chronic exposure may lead to liver and kidney damage[1]. The cytotoxicity of various 2-methoxyphenols has been evaluated against different cell lines, with a demonstrated structure-activity relationship[2][6].
Halogenation, particularly with fluorine, can alter the toxicological profile. Halogenated phenolic compounds are known to be persistent organic pollutants and can exhibit toxicity by interfering with thyroid hormone function[7]. Acute toxicity has been observed with 2,6-difluorophenol, which is toxic if swallowed or in contact with skin and may cause respiratory irritation[8]. Quantitative structure-activity relationship (QSAR) studies on halogenated phenols indicate a correlation between their toxicity and physicochemical properties like the octanol-water partition coefficient[9].
Quantitative Data on Structurally Related Compounds
To facilitate a direct comparison, the following tables summarize the available quantitative data for key biological activities of compounds structurally related to this compound.
Table 1: Cytotoxicity of Methoxyphenol Analogs
| Compound | Cell Line | IC50 (mM) | Reference |
| Guaiacol (2-Methoxyphenol) | Human pulp fibroblasts | 9.8 | [10] |
| 4-Methoxyphenol | RAW264.7 cells | > 1a | [4] |
| Eugenol | Human submandibular gland carcinoma (HSG) | Varies | [2] |
| Curcumin | Human submandibular gland carcinoma (HSG) | Varies | [2] |
Note: The cytotoxicity of 4-Methoxyphenol was reported as an ID50 value, which is the 50% inhibitory dose.
Table 2: Antimicrobial Activity of Methoxyphenol Analogs
| Compound | Bacterial Strain | Activity (IC50, mM) | Reference |
| Eugenol | S. aureus | 0.75 | [11] |
| Capsaicin | S. aureus | 0.68 | [11] |
| Vanillin | S. aureus | 1.38 | [11] |
| Eugenol | E. coli | Varies | [12] |
| Capsaicin | E. coli | Varies | [12] |
| Vanillin | E. coli | Varies | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the cited studies for key assays.
Cytotoxicity Assay (MTT Method)
As described in a study on 2-methoxyphenols[2], the 50% cytotoxic concentration (CC50) against the human submandibular gland tumor cell line (HSG) was determined using the MTT method. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The extent of reduction to formazan within the cells is proportional to the number of viable cells.
dot
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
DPPH Radical Scavenging Assay
The antioxidant capacity of a range of 2-methoxyphenols was evaluated by their ability to scavenge the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical[2]. In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.
Future Directions
The absence of biological data for this compound presents a clear opportunity for future research. Key areas of investigation should include:
-
In vitro screening: A comprehensive assessment of its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties using established assays.
-
Structure-activity relationship studies: Synthesis and evaluation of a series of related fluorinated and methoxylated phenols to elucidate the specific contributions of the fluorine and methoxy groups to the observed biological activities.
-
Mechanism of action studies: If significant activity is observed, further investigation into the underlying molecular mechanisms, including effects on key signaling pathways.
-
Toxicological evaluation: A thorough assessment of its in vitro and in vivo toxicity to determine its safety profile.
By systematically exploring the biological effects of this compound, the scientific community can begin to understand its potential as a novel therapeutic agent or a useful tool for chemical biology research.
References
- 1. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,6-Difluoro-4-methoxyphenol
This document provides essential safety and logistical information for the proper disposal of 2,6-Difluoro-4-methoxyphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its potential hazards. The following precautionary statements outline the necessary safety measures.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
General Handling Practices:
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2][4][5]
-
Avoid contact with skin and eyes.
-
Contaminated work clothing should not be allowed out of the workplace.[1][2][4]
Hazard Identification and Data
This compound is classified as a hazardous substance. The following table summarizes its hazard and precautionary statements.
| Hazard Class | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapours/spray.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][7] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P310 | Immediately call a POISON CENTER/doctor. | |
| P330 | Rinse mouth.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][7] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][7] | |
| P405 | Store locked up.[3][4][7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][7] |
Operational and Disposal Plan
This plan outlines the step-by-step procedures for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Segregation
Proper segregation is crucial to prevent hazardous chemical reactions.
-
Solid Waste: Collect unused or expired this compound in its original container or a clearly labeled, compatible waste container.
-
Contaminated Labware: Items such as pipette tips, gloves, and weigh boats contaminated with the chemical must be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent solutions containing this compound should be collected in a labeled, sealed, and compatible liquid waste container. Do not mix with incompatible waste streams.
Step 2: On-Site Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Storage Location: Store containers in a cool, dry, and well-ventilated area away from incompatible materials.
Step 3: Final Disposal Procedure
-
Contact EH&S: Arrange for waste removal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Disposal must comply with all federal, state, and local regulations. It is the responsibility of the waste generator to ensure the waste is properly characterized and handled.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[5] The recommended method of disposal is incineration at a permitted hazardous waste facility.[5]
Emergency Procedures
-
Spills:
-
Small Spills: For small solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[1][2] For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
-
-
First Aid:
-
If Swallowed: Rinse mouth.[1][2][3][4] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3][4]
-
If on Skin: Wash with plenty of soap and water.[1][2][3] If skin irritation occurs, get medical advice/attention.[1][2][3][4][7] Take off contaminated clothing and wash it before reuse.[1][2][3][4][7]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses, if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][3][4] If eye irritation persists, get medical advice/attention.[1][2][3][4][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][7]
-
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2,6-Difluoro-4-methoxyphenol
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Difluoro-4-methoxyphenol. The following procedures are based on the known hazards of similar phenolic and halogenated compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal and environmental safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Causes skin irritation and potentially severe burns.[2]
-
Causes serious eye irritation and potential for permanent damage.[2]
-
May cause respiratory irritation.
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Long-term exposure may cause damage to internal organs.[1]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Splash/Aerosol Risk |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[1] | Chemical safety goggles and a face shield.[1] |
| Hand Protection | Disposable nitrile gloves (minimum 8mil thickness) for incidental contact. Double gloving is recommended. | Heavy-duty nitrile or neoprene gloves for extended contact or handling of concentrated solutions.[3] |
| Body Protection | A fully buttoned laboratory coat. | A chemical-resistant apron made of butyl rubber or neoprene over the lab coat. |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot. | Chemically resistant shoe covers may be considered in areas with a high risk of spills. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[1] | A fit-tested respirator with an organic vapor cartridge may be required for certain operations. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an emergency eyewash station and safety shower are readily accessible within a 10-second travel distance.
Handling Procedures:
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for handling the compound.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan
As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Collect any solid this compound waste, contaminated gloves, paper towels, and other disposable materials in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
-
Liquid Waste:
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











